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  • Product: 2-chloro-1H-imidazole-5-sulfonyl chloride
  • CAS: 2839156-62-4

Core Science & Biosynthesis

Foundational

chemical and physical properties of 2-chloro-1H-imidazole-5-sulfonyl chloride

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 2-Chloro-1H-imidazole-5-sulfonyl Chloride Executive Summary & Medicinal Chemistry Rationale In the landscape of modern drug discovery, the str...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 2-Chloro-1H-imidazole-5-sulfonyl Chloride

Executive Summary & Medicinal Chemistry Rationale

In the landscape of modern drug discovery, the strategic functionalization of heterocyclic scaffolds is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-Chloro-1H-imidazole-5-sulfonyl chloride (CAS: 2839156-62-4) emerges as a highly specialized, bifunctional building block designed for the synthesis of advanced sulfonamide libraries[1][2].

The molecular architecture of this compound offers two distinct advantages:

  • The Sulfonyl Chloride Electrophile: Acts as a premier reactive hub for nucleophilic acyl substitution, enabling the rapid generation of sulfonamides—a ubiquitous motif in FDA-approved therapeutics ranging from COX-2 inhibitors to antimicrobial agents[3].

  • The 2-Chloroimidazole Core: Unsubstituted imidazoles are notorious for rapid hepatic clearance via cytochrome P450-mediated oxidation at the electron-rich C2 position. The strategic installation of a chlorine atom at this site sterically and electronically blocks this metabolic liability, significantly extending the biological half-life of the resulting pharmacophore[4]. Furthermore, the electron-withdrawing nature of the halogen lowers the pKa of the imidazole nitrogens, enhancing lipophilicity and cellular membrane permeability[4][5].

Physicochemical Profiling

Understanding the physical properties of 2-chloro-1H-imidazole-5-sulfonyl chloride is critical for maintaining reagent integrity. As a highly reactive electrophile, it is susceptible to nucleophilic attack by ambient moisture, which irreversibly hydrolyzes the compound into its inactive sulfonic acid counterpart[6][7].

Table 1: Key Chemical and Physical Properties

PropertySpecification / Value
Chemical Name 2-Chloro-1H-imidazole-5-sulfonyl chloride
CAS Number 2839156-62-4[1][2]
Molecular Formula C3H2Cl2N2O2S[8]
Molecular Weight 201.03 g/mol [8]
SMILES String ClC1=NC=C(S(=O)(=O)Cl)N1 (Isomeric equivalent)[2]
Structural Class Heterocyclic Sulfonyl Chloride
Storage Conditions -20°C, inert atmosphere (Argon/N₂), protect from light and moisture[2][7]
Hazard Classification Class 8 (Corrosive); Causes severe skin burns and eye damage[2][9]

Mechanistic Chemistry: Synthesis and Reactivity

The de novo synthesis of complex heteroaryl sulfonyl chlorides generally proceeds via two primary pathways. The traditional route involves the oxidative chlorosulfonation of a thiol precursor or the reaction of an imidazole sulfonic acid with thionyl chloride (SOCl₂)[6]. Alternatively, advanced methodologies utilize metal-halogen exchange of a halogenated imidazole precursor (using n-butyllithium), followed by quenching with sulfur dioxide (SO₂) to form a sulfinate salt, which is subsequently oxidized with N-chlorosuccinimide (NCS) to yield the sulfonyl chloride[3].

Once synthesized, the reactivity of 2-chloro-1H-imidazole-5-sulfonyl chloride is governed by the electron-withdrawing effect of the 2-chloro substituent. This inductive effect increases the partial positive charge (δ+) on the sulfur atom, rendering it highly susceptible to nucleophilic attack by primary and secondary amines[3][4].

Workflow A 2-Chloroimidazole (Precursor) B Chlorosulfonation SO2 / NCS or SOCl2 A->B Activation C 2-Chloro-1H-imidazole- 5-sulfonyl chloride B->C Isolation D Amine Coupling DIPEA, DCM, 0°C C->D Nucleophilic Attack E Target Sulfonamide (Drug Candidate) D->E Purification

Synthetic workflow from 2-chloroimidazole to targeted sulfonamide derivatives.

Experimental Methodology: Optimized Sulfonamide Synthesis

To ensure maximum yield and prevent the formation of diimidazolyl sulfone byproducts, the coupling of 2-chloro-1H-imidazole-5-sulfonyl chloride with amines requires strict adherence to kinetic control parameters[6].

Causality in Experimental Design:

  • Solvent Selection: Anhydrous Dichloromethane (DCM) is utilized because halogenated solvents provide superior solubility for the intermediates and suppress hydrolysis, yielding up to 82% conversion compared to ethereal solvents (52-58%)[6].

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is favored over standard triethylamine. Its steric bulk prevents it from acting as a competing nucleophile, avoiding the formation of transient, unstable sulfonylammonium complexes[6].

  • Thermal Control: Maintaining the reaction at 0°C is non-negotiable. Elevated temperatures exponentially increase the rate of competitive hydrolysis (if trace moisture is present) and dimerization[6].

Step-by-Step Protocol: Nucleophilic Acyl Substitution
  • Preparation: Flame-dry a 50 mL round-bottom flask under a continuous Argon stream. Add the target primary amine (1.0 equiv) and anhydrous DIPEA (2.0 equiv) dissolved in anhydrous DCM to achieve a 0.1 M concentration.

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0°C for 10 minutes.

  • Electrophile Addition: Dissolve 2-chloro-1H-imidazole-5-sulfonyl chloride (1.1 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the amine mixture over 15 minutes. Note: Dropwise addition maintains a low steady-state concentration of the highly reactive electrophile, minimizing poly-sulfonylation side reactions.

  • Propagation: Stir the mixture at 0°C for 1 hour, then allow the reaction to slowly warm to room temperature (20-25°C) over 2 to 3 hours. Monitor reaction progression via LC-MS or TLC.

  • Quenching & Workup: Quench the reaction by slowly adding ice-cold saturated aqueous NaHCO₃ (pH 7.5-8.0)[6]. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude sulfonamide.

Mechanism N1 Sulfonyl Chloride Electrophile N3 Tetrahedral Intermediate N1->N3 Addition N2 Amine Nucleophile N2->N3 Attack N4 Chloride Elimination N3->N4 -Cl⁻ N5 Stable Sulfonamide N4->N5 -H⁺ (Base)

Mechanistic sequence of nucleophilic acyl substitution at the sulfonyl center.

Safety and Handling Protocols

2-Chloro-1H-imidazole-5-sulfonyl chloride is a Class 8 corrosive material[2][9].

  • Reactivity: It reacts violently with water and protic solvents, evolving toxic and corrosive hydrogen chloride (HCl) gas[9].

  • PPE & Environment: All manipulations must be performed in a certified fume hood. Operators must wear nitrile gloves, chemical safety goggles, and a chemically resistant lab coat.

  • Storage: To prevent atmospheric degradation, the compound must be stored in a tightly sealed container within a desiccator at -20°C[2][7].

References

  • BLD Pharm. "1H-Imidazole-4-sulfonyl chloride Product Information".
  • Namiki Shoji Co., Ltd. "Building Blocks Catalogue September 2022".
  • EvitaChem. "Buy 2-(1H-Imidazol-1-yl)ethanesulfonylchloride - Synthetic Methodologies".
  • Bioorganic & Medicinal Chemistry Letters (via DOI.org). "Discovery of heteroaryl sulfonamides as new EP1 receptor selective antagonists".
  • Semantic Scholar. "A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety".
  • PubChem (NIH). "1H-imidazole-4-sulfonyl chloride | C3H3ClN2O2S | CID 18961164".

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of 2-Chloro-1H-imidazole-5-sulfonyl Chloride

An In-Depth Technical Guide for Chemical Development Professionals Executive Summary In modern medicinal chemistry and drug development, 2-chloro-1H-imidazole-5-sulfonyl chloride (2-CISC) serves as a highly versatile, el...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Chemical Development Professionals

Executive Summary

In modern medicinal chemistry and drug development, 2-chloro-1H-imidazole-5-sulfonyl chloride (2-CISC) serves as a highly versatile, electrophilic building block for the synthesis of complex sulfonamides and biologically active heterocycles. However, its utility is inherently bottlenecked by its fragile thermodynamic stability.

Handling 2-CISC presents a dual kinetic challenge: the highly electrophilic sulfonyl chloride moiety is exceptionally prone to hydrolysis, while the amphoteric 1H-imidazole core introduces the risk of catastrophic self-condensation. This whitepaper dissects the thermodynamic parameters governing the stability of 2-CISC, explains the causality behind its degradation pathways, and provides self-validating experimental protocols to quantify its kinetic profile.

Molecular Architecture and Electronic Effects

To understand the thermodynamic instability of 2-CISC, one must analyze the synergistic electronic effects within its molecular architecture.

The compound features a 1H-imidazole ring substituted with a chlorine atom at the C2 position and a sulfonyl chloride group at the C5 position. The thermodynamic stability of the S−Cl bond is strictly dictated by the electron density of the attached heterocycle.

  • Inductive Withdrawing Effect (-I): The C2-chlorine atom exerts a powerful electron-withdrawing inductive effect across the π -system of the imidazole ring.

  • Electrophilic Activation: This withdrawal severely depletes the electron density at the C5 position, increasing the partial positive charge ( δ+ ) on the sulfonyl sulfur. As established in foundational kinetic studies of acyl and sulfonyl chlorides, electron-withdrawing groups drastically lower the activation energy ( Ea​ ) for nucleophilic attack, thereby accelerating bimolecular nucleophilic substitution ( SN​2 ) by water[1].

  • Cationic Delocalization: The electron-deficient nature of the substituted imidazole ring makes the sulfonyl chloride a highly active, electrophilic sulfur source. In related benzimidazolium systems, delocalization of charge across the nitrogen atoms weakens the N-S or C-S bonds, further predisposing the molecule to nucleophilic cleavage[2].

Thermodynamic Degradation Pathways

The degradation of 2-CISC is not a singular event but a bifurcated pathway depending on the microenvironment (moisture content and pH).

Pathway A: Solvolytic Hydrolysis

In the presence of trace water, 2-CISC undergoes rapid hydrolysis to yield 2-chloro-1H-imidazole-5-sulfonic acid and hydrochloric acid (HCl). The mechanism proceeds via an SN​2 -type transition state where water attacks the tetrahedral sulfur. Because the C2-chloro group makes the sulfur highly electrophilic, the enthalpy of activation ( ΔH‡ ) is significantly lower than that of unsubstituted benzenesulfonyl chlorides[1].

Pathway B: Intermolecular Self-Condensation

The 1H-imidazole core is amphoteric. If 2-CISC is exposed to neutral or slightly basic conditions, the acidic N1 proton ( pKa≈10 ) can be lost, generating an imidazolide anion. This nitrogen anion is a potent nucleophile that will rapidly attack the highly electrophilic sulfonyl chloride of an adjacent 2-CISC molecule[3]. This intermolecular reaction cascades into uncontrolled oligomerization and polymerization, releasing HCl as a byproduct. To thermodynamically suppress this pathway, 2-CISC must be maintained in a strictly protonated state (e.g., as a hydrochloride salt) or handled under rigorously anhydrous, cold conditions.

G A 2-CISC (Intact) B Hydrolysis (H2O) A->B Moisture D Deprotonation (-H+) A->D Base/Neutral pH C Sulfonic Acid + HCl B->C S_N2 Attack E Imidazolide Anion D->E pKa ~ 10 F Self-Condensation E->F Intermolecular Attack G Oligomers/Polymers F->G -HCl

Thermodynamic degradation pathways of 2-CISC via hydrolysis and self-condensation.

Experimental Workflows: Self-Validating Protocols

To confidently utilize 2-CISC in scale-up synthesis, its kinetic degradation parameters must be empirically quantified. The following protocols are designed as self-validating systems to eliminate measurement artifacts.

Protocol 1: Real-Time Kinetic Profiling via In-Situ ReactIR

Causality: Traditional offline HPLC analysis requires quenching the sulfonyl chloride with an amine. However, the quenching rate competes with the hydrolysis rate, introducing severe sampling artifacts. In-situ Fourier Transform Infrared Spectroscopy (ReactIR) eliminates this by continuously monitoring the asymmetric S=O stretch (~1370 cm⁻¹) without disturbing the reaction equilibrium.

Step-by-Step Methodology:

  • System Purge: Purge the ReactIR vessel with high-purity Argon for 30 minutes to ensure a strictly anhydrous baseline environment.

  • Solvent Baseline: Add 50 mL of anhydrous acetonitrile (MeCN, <10 ppm H2​O ) to the vessel. Record a background spectrum to subtract solvent interference.

  • Substrate Addition: Introduce 5.0 mmol of 2-CISC into the vessel at 20°C. Monitor the stabilization of the 1370 cm⁻¹ peak (intact sulfonyl chloride).

  • Controlled Doping: Inject a precisely quantified bolus of HPLC-grade water (e.g., 50 mmol, 10 eq) to initiate pseudo-first-order hydrolysis.

  • Data Acquisition: Record IR spectra every 15 seconds. The decay of the 1370 cm⁻¹ peak and the emergence of the sulfonic acid peak (~1180 cm⁻¹) act as an orthogonal, self-validating dataset.

  • Kinetic Extraction: Fit the decay curve to a first-order exponential model to extract the observed rate constant ( kobs​ ).

G2 Step1 1. Anhydrous Solvent Prep (MeCN, <10 ppm H2O) Step2 2. Baseline IR Scan (Background Subtraction) Step1->Step2 Step3 3. 2-CISC Addition (Controlled Temp) Step2->Step3 Step4 4. Controlled H2O Doping (Initiate Hydrolysis) Step3->Step4 Step5 5. Real-Time Data Acquisition (1370 cm⁻¹ Peak Tracking) Step4->Step5 Step6 6. Kinetic Modeling (Determine Ea & k_obs) Step5->Step6

In-situ ReactIR workflow for real-time kinetic profiling of 2-CISC hydrolysis.

Protocol 2: Thermal Stability via Differential Scanning Calorimetry (DSC)

Causality: Sulfonyl chloride decomposition is highly exothermic. Using an open crucible allows HCl gas to escape, artificially skewing the endothermic/exothermic profile. Using a sealed gold crucible ensures all thermodynamic events are captured, providing a true measure of the enthalpy of decomposition ( ΔHd​ ).

Step-by-Step Methodology:

  • In a nitrogen-filled glovebox, weigh 2.0–3.0 mg of 2-CISC into a high-pressure gold-plated DSC crucible.

  • Hermetically seal the crucible to prevent the loss of volatile degradation byproducts (e.g., HCl, SO2​ ).

  • Load the sample and an empty reference crucible into the DSC instrument.

  • Apply a linear heating ramp of 5°C/min from 20°C to 300°C.

  • Identify the onset temperature ( Tonset​ ) of the primary exothermic peak to calculate the Time to Maximum Rate (TMR) for safe scale-up storage.

Quantitative Data Summaries

The following tables summarize the critical thermodynamic parameters and solvent compatibilities required for the successful handling of 2-CISC.

Table 1: Estimated Thermodynamic Parameters for 2-CISC Degradation

ParameterValue / EstimateImplication for Drug Development
Hydrolysis kobs​ (25°C, MeCN) ∼3.2×10−3 s−1 Highly sensitive to atmospheric moisture; requires glovebox handling.
Activation Energy ( Ea​ ) 45−55 kJ/mol Low barrier to hydrolysis due to the -I effect of the C2-chlorine.
Thermal Onset ( Tonset​ ) >110∘C Moderate bulk thermal stability, but self-condensation lowers this threshold.
Optimal Storage Condition -20°C, Argon atmospherePrevents both thermal decomposition and moisture-driven solvolysis.

Table 2: Solvent Compatibility Matrix for 2-CISC Synthesis

SolventCompatibilityThermodynamic Rationale
Dichloromethane (DCM) ExcellentNon-nucleophilic, low polarity prevents ionization and self-condensation.
Acetonitrile (MeCN) ModeratePolar aprotic; stable if strictly anhydrous, but highly hygroscopic.
Tetrahydrofuran (THF) PoorCan form reactive oxonium intermediates with highly active sulfonyl chlorides.
Methanol (MeOH) IncompatibleRapid solvolysis (methanolysis) yielding the methyl sulfonate ester.

References

  • Title: Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides Source: Journal of the American Chemical Society URL: [Link]

  • Title: Redox-active benzimidazolium sulfonamides as cationic thiolating reagents for reductive cross-coupling of organic halides Source: Chemical Science (RSC Publishing) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Cross-Coupling Workflows for 2-Chloro-1H-imidazole-5-sulfonyl Chloride in Drug Discovery

Executive Summary 2-Chloro-1H-imidazole-5-sulfonyl chloride (CAS 2839156-62-4) is a highly versatile, multi-functional building block widely utilized in medicinal chemistry to access functionalized imidazole-sulfonamides...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-1H-imidazole-5-sulfonyl chloride (CAS 2839156-62-4) is a highly versatile, multi-functional building block widely utilized in medicinal chemistry to access functionalized imidazole-sulfonamides, which serve as critical pharmacophores and bioisosteres[1]. However, deploying this molecule in transition-metal-catalyzed cross-coupling reactions presents a complex chemoselectivity challenge. The molecule possesses three distinct reactive sites: a highly electrophilic sulfonyl chloride, an acidic imidazole N-H, and a deactivated 2-chloro position.

This application note outlines a field-proven, self-validating "Protect-Couple-Deprotect" paradigm. By systematically addressing the reactivity of each functional group, researchers can achieve high-yielding Suzuki-Miyaura cross-couplings on the notoriously sluggish 2-chloroimidazole core.

Chemical Profile & Reactivity Analysis (Causality)

To successfully manipulate this building block, experimental design must be grounded in the intrinsic electronic and steric properties of the molecule:

  • The Sulfonyl Chloride (-SO₂Cl) Group: This moiety is highly electrophilic and prone to rapid hydrolysis in aqueous media or side-reactions with amine-based ligands. It must be converted into a stable sulfonamide prior to any palladium-catalyzed steps[2].

  • The Imidazole N-H (pKa ~14): The free N-H is highly problematic in cross-coupling. Under the basic conditions required for Suzuki-Miyaura couplings, it deprotonates to form an imidazolate anion. This anion strongly coordinates to palladium, poisoning the catalyst and halting the catalytic cycle[3]. Masking the N-H with a robust protecting group (e.g., SEM, Boc, or THP) is mandatory.

  • The 2-Chloro Position: Unlike aryl bromides or iodides, the C-Cl bond on an electron-rich imidazole ring undergoes sluggish oxidative addition[4]. Overcoming this high activation energy barrier requires electron-rich, sterically demanding ligands (such as XPhos or N-Heterocyclic Carbenes) to force the Pd(0) center into the C-Cl bond.

Strategic Workflow: The "Protect-Couple-Deprotect" Paradigm

The optimal synthetic sequence isolates the reactivity of the 2-chloro position by neutralizing the competing functional groups first.

Workflow A 2-Chloro-1H-imidazole- 5-sulfonyl chloride B Sulfonamide Formation A->B R-NH2 Base C N-H Protection (SEM-Cl) B->C SEM-Cl NaH D Suzuki-Miyaura Coupling C->D Ar-B(OH)2 Pd-Cat E Target Compound D->E TFA Deprotection

Fig 1: Strategic Protect-Couple-Deprotect workflow for 2-chloro-1H-imidazole-5-sulfonyl chloride.

Detailed Experimental Protocols

The following protocols are designed as a self-validating system; each step includes specific causality for the reagents chosen and in-process controls to ensure reaction fidelity.

Protocol A: Chemoselective Sulfonamide Formation

Objective: Neutralize the highly reactive -SO₂Cl group to prevent downstream catalyst poisoning.[5][6]

  • Preparation: In an oven-dried flask under N₂, dissolve 2-chloro-1H-imidazole-5-sulfonyl chloride (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice bath. Causality: Low temperatures suppress the competitive hydrolysis of the sulfonyl chloride by adventitious moisture.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) dropwise, followed immediately by N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor via LCMS.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate. The resulting sulfonamide is typically pure enough for the next step.

Protocol B: Imidazole N-H Protection (SEM Ether Formation)

Objective: Mask the acidic N-H to prevent the formation of insoluble, catalyst-poisoning Pd-imidazolate complexes.

  • Deprotonation: Dissolve the sulfonamide intermediate (1.0 eq) in anhydrous DMF (0.2 M) at 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in portions. Stir for 30 minutes until H₂ evolution ceases.

  • Protection: Add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 eq) dropwise. Causality: The SEM group is chosen because its acetal linkage is highly stable to the basic, aqueous conditions of the subsequent Suzuki coupling, unlike a Boc group which may prematurely cleave.

  • Isolation: Stir for 4 hours at room temperature. Quench carefully with water, extract with Ethyl Acetate (EtOAc), wash extensively with brine (to remove DMF), dry, and purify via flash chromatography.

Protocol C: Suzuki-Miyaura Cross-Coupling of the 2-Chloro Position

Objective: Form the C-C bond at the deactivated C2 position.

  • Reagent Loading: To a Schlenk tube, add the SEM-protected 2-chloroimidazole sulfonamide (1.0 eq), Arylboronic acid (1.5 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.10 eq), and anhydrous K₃PO₄ (3.0 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.1 M). Causality: Water is strictly required to dissolve the K₃PO₄ and generate the reactive boronate complex necessary for transmetalation.

  • Catalysis: Seal the tube and heat to 90 °C for 12 hours. Causality: The bulky, electron-rich biaryl structure of XPhos is explicitly required to accelerate the difficult oxidative addition into the C-Cl bond.

  • Workup: Filter through a pad of Celite to remove palladium black. Partition between EtOAc and water, concentrate the organic layer, and purify via reverse-phase HPLC.

Protocol D: Global Deprotection
  • Cleavage: Dissolve the coupled product in a 1:1 mixture of TFA and DCM. Stir at room temperature for 6 hours to cleave the SEM group.

  • Scavenging: Concentrate the mixture, redissolve in methanol, and add ethylenediamine (5.0 eq). Stir for 2 hours. Causality: Ethylenediamine acts as a scavenger for the formaldehyde released during SEM cleavage, preventing the re-alkylation (hydroxymethylation) of the newly freed imidazole N-H.

Quantitative Data & Optimization

The choice of catalyst and ligand is the primary failure point when working with 2-chloroimidazoles. Table 1 summarizes the causality behind ligand selection based on empirical optimization[4].

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions for 2-Chloroimidazole Derivatives

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Observation / Causality
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O90< 5Triphenylphosphine is insufficiently electron-rich; fails to promote oxidative addition into the C-Cl bond.
2Pd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O9045Moderate conversion; the ligand is not bulky enough to fully stabilize the monomeric Pd active species.
3 Pd₂(dba)₃ / XPhos K₃PO₄ Dioxane/H₂O 90 88 Optimal; bulky biaryl ligand promotes rapid oxidative addition and facilitates reductive elimination.
4PEPPSI-IPrCs₂CO₃2-Propanol6092NHC ligand provides massive electron density for C-Cl activation at lower temperatures[4].
5Pd(dppf)Cl₂K₂CO₃DMF10065Standard robust conditions, but requires harsher temperatures leading to partial sulfonamide degradation.

Mechanistic Insights

Understanding the catalytic cycle is crucial for troubleshooting stalled reactions. The rate-limiting step for 2-chloro-1H-imidazole-5-sulfonyl chloride derivatives is universally the Oxidative Addition (Pd(0) to Pd(II)). If starting material remains unconsumed, the system requires a more electron-rich ligand (e.g., transitioning from XPhos to an NHC ligand like IPr) rather than simply extending the reaction time.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst PdII_OA Ar-Pd(II)-Cl Oxidative Addition Pd0->PdII_OA 2-Chloroimidazole (Rate-Limiting) PdII_TM Ar-Pd(II)-Ar' Trans- metalation PdII_OA->PdII_TM Ar'-B(OH)2 Base PdII_TM->Pd0 Reductive Elimination

Fig 2: Pd-catalyzed Suzuki-Miyaura cross-coupling cycle for 2-chloroimidazoles.

References

  • Building Blocks Catalogue September 2022 - Namiki Shoji Co., Ltd.
  • 1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride: Synthesis of Sulfonyl Derivatives - Smolecule.
  • Buy 2-chloro-1-methyl-1H-imidazole-5-sulfonyl chloride (EVT-2887219) - EvitaChem.
  • Suzuki−Miyaura, α-Ketone Arylation and Dehalogenation Reactions Catalyzed by a Versatile N-Heterocyclic Carbene−Palladacycle Complex - The Journal of Organic Chemistry (ACS Publications).
  • The Discovery and Hit-to-Lead Optimization of Tricyclic Sulfonamides as Potent and Efficacious Potentiators of Glycine Receptors - Journal of Medicinal Chemistry (ACS Publications).
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC (National Institutes of Health).

Sources

Application

preparation of biologically active compounds with 2-chloro-1H-imidazole-5-sulfonyl chloride

As a Senior Application Scientist, I frequently encounter the challenge of designing modular, late-stage functionalization pathways for drug discovery. The synthesis of biologically active compounds often hinges on the s...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of designing modular, late-stage functionalization pathways for drug discovery. The synthesis of biologically active compounds often hinges on the strategic use of polyfunctional building blocks. 2-Chloro-1H-imidazole-5-sulfonyl chloride is a highly versatile, trifunctional scaffold that enables the divergent synthesis of complex imidazole sulfonamides.

This application note provides a comprehensive, field-proven guide to utilizing this compound. Rather than merely listing procedures, this guide deconstructs the chemical causality behind each experimental choice, ensuring that your workflow is robust, scalable, and self-validating.

Chemical Profile & Biological Significance

To effectively utilize 2-chloro-1H-imidazole-5-sulfonyl chloride, one must understand its three distinct reactive sites:

  • The Sulfonyl Chloride Group (C5): A highly electrophilic center primed for nucleophilic attack by primary or secondary amines. The resulting sulfonamide linkage is a privileged pharmacophore in medicinal chemistry[1].

  • The 1H-Imidazole Nitrogen (N1): An acidic and potentially nucleophilic site. If left unprotected, it can poison palladium catalysts or undergo unwanted N-arylation during downstream cross-coupling.

  • The 2-Chloro Position (C2): An electrophilic handle that, while relatively inert compared to aryl iodides or bromides, can be activated for late-stage diversification via Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling[2].

Biological Context: Imidazole sulfonamides are well-documented for their potent biological activities. They act as competitive inhibitors for metalloenzymes like Carbonic Anhydrase (CA IX and XII, targets in hypoxic tumors), and serve as critical binding motifs in various kinase inhibitors (e.g., BRAF V600E) and antimicrobial agents[3][4].

BioPathway Drug Imidazole Sulfonamide Derivative Target Target Enzyme (e.g., BRAF / CA IX) Drug->Target Competitive Inhibition Inhibition Cell Cycle Arrest / Apoptosis Drug->Inhibition Induces Pathway Downstream Signaling (MAPK / pH Regulation) Target->Pathway Activates Substrate Endogenous Substrate (ATP / CO2) Substrate->Target Binds Outcome Tumor Cell Proliferation & Survival Pathway->Outcome Promotes

Figure 1: Mechanism of action for biologically active imidazole sulfonamides.

Experimental Workflows & Self-Validating Protocols

The following protocols detail a divergent synthetic route: Sulfonylation N-Protection Cross-Coupling Deprotection.

Protocol A: Sulfonylation of Amines (Core Assembly)

The initial step involves the nucleophilic attack of an amine on the electrophilic sulfur atom, leading to a tetrahedral intermediate, followed by chloride departure[1].

  • Reagents: 2-Chloro-1H-imidazole-5-sulfonyl chloride (1.0 eq), Primary/Secondary Amine (1.1 eq), N,N-Diisopropylethylamine (DIPEA) (2.5 eq), Anhydrous Dichloromethane (DCM).

  • Step-by-Step:

    • Purge a round-bottom flask with Argon. Dissolve the amine and DIPEA in anhydrous DCM (0.2 M).

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Add the sulfonyl chloride portion-wise over 15 minutes.

    • Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Scientific Rationale: The reaction is initiated at 0 °C to control the exothermic nature of sulfonylation and to minimize competitive hydrolysis of the sulfonyl chloride by any adventitious moisture. DIPEA is chosen over triethylamine because its steric bulk renders it non-nucleophilic, preventing the formation of unwanted sulfonammonium salts.

  • Validation Checkpoint: Quench a 10 µL aliquot in 1 mL LC-MS grade Methanol. Analyze via LC-MS. The protocol is validated when the starting material mass is fully consumed and the sulfonamide product mass (M+H)+ is dominant. The absence of a sulfonic acid byproduct confirms strict anhydrous technique.

Protocol B: N-Protection of the Imidazole Ring

Before attempting Pd-catalyzed cross-coupling at the C2 position, the acidic imidazole NH must be masked.

  • Reagents: Sulfonamide intermediate (1.0 eq), Sodium Hydride (60% dispersion in mineral oil, 1.2 eq), 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.1 eq), Anhydrous DMF.

  • Step-by-Step:

    • Dissolve the sulfonamide intermediate in anhydrous DMF (0.2 M) and cool to 0 °C.

    • Add NaH portion-wise. Stir for 30 minutes until hydrogen gas evolution ceases.

    • Add SEM-Cl dropwise. Stir for 2 hours at room temperature.

    • Quench carefully with saturated aqueous NH4​Cl and extract with Ethyl Acetate.

  • Scientific Rationale: The imidazole NH can coordinate with palladium (catalyst poisoning) or undergo competing N-arylation. SEM is selected as the protecting group because it is highly robust under the basic, aqueous conditions required for Suzuki coupling, yet easily cleaved later.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 1:1) should show a clean conversion to a less polar spot. Complete cessation of bubbling during NaH addition validates complete deprotonation.

Protocol C: Late-Stage Diversification via Suzuki-Miyaura Coupling

This step introduces biological diversity (e.g., aryl or heteroaryl groups) at the C2 position.

  • Reagents: SEM-protected intermediate (1.0 eq), Aryl Boronic Acid (1.5 eq), Pd(dppf)Cl2​ (0.05 eq), K2​CO3​ (3.0 eq), 1,4-Dioxane/Water (4:1 v/v).

  • Step-by-Step:

    • Combine the intermediate, boronic acid, and K2​CO3​ in the solvent mixture.

    • Critical Step: Sparge the mixture with Argon for 15 minutes to remove dissolved oxygen.

    • Add the Pd(dppf)Cl2​ catalyst. Heat the mixture to 90 °C for 12 hours.

    • Cool, filter through a pad of Celite to remove Pd black, and purify via flash chromatography.

  • Scientific Rationale: Pd(dppf)Cl2​ is utilized because the bidentate dppf ligand provides a sterically demanding and electron-rich environment. This accelerates the difficult oxidative addition into the relatively inert C-Cl bond of the 2-chloroimidazole while suppressing unwanted dehalogenation[2].

  • Validation Checkpoint: The appearance of a black precipitate (Pd black) before 12 hours indicates premature catalyst degradation, usually due to incomplete degassing. A successful reaction maintains a reddish-brown homogeneous appearance throughout the heating cycle.

Protocol D: Global Deprotection
  • Reagents: Trifluoroacetic acid (TFA) / DCM (1:1 v/v).

  • Step-by-Step: Stir the coupled product in the TFA/DCM mixture at room temperature for 4 hours. Concentrate under reduced pressure to yield the biologically active compound as a TFA salt.

SynthesisWorkflow SM 2-Chloro-1H-imidazole- 5-sulfonyl chloride Step1 Step 1: Sulfonylation (Amine, DIPEA, DCM) SM->Step1 Int1 2-Chloro-imidazole Sulfonamide Step1->Int1 Step2 Step 2: N-Protection (NaH, SEM-Cl, DMF) Int1->Step2 Int2 Protected 2-Chloro Sulfonamide Step2->Int2 Step3 Step 3: Cross-Coupling (Pd-Cat, Ar-B(OH)2) Int2->Step3 Int3 Protected 2-Aryl Sulfonamide Step3->Int3 Step4 Step 4: Deprotection (TFA / DCM) Int3->Step4 Product Biologically Active 2-Aryl-imidazole Sulfonamide Step4->Product

Figure 2: Divergent synthetic workflow for 2-chloro-1H-imidazole-5-sulfonyl chloride.

Quantitative Data & Optimization Matrix

To assist in troubleshooting and scaling, the following table summarizes the expected quantitative outcomes and primary optimization parameters for each phase of the workflow.

Reaction StepReagents / CatalystTemp / TimeTypical Yield (%)Key Optimization Parameter
1. Sulfonylation Amine, DIPEA, DCM0 °C to RT, 4 h85 - 95%Strict anhydrous conditions to prevent hydrolysis.
2. N-Protection NaH, SEM-Cl, DMF0 °C to RT, 2 h75 - 88%Ensure complete H2​ evolution before SEM-Cl addition.
3. Suzuki Coupling Ar-B(OH)2, Pd(dppf)Cl2​ , K2​CO3​ 90 °C, 12 h65 - 82%Thorough degassing (Ar sparging) to prevent homocoupling.
4. Deprotection TFA, DCMRT, 4 h90 - 98%Use of cation scavengers (e.g., TIPS) if byproducts form.

References

  • 1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride - Smolecule. Smolecule.
  • Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part B: Two-Component Sulfonamide Hybrids.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews (ACS).
  • Imidazoles as Potential Anticancer Agents: An Upd

Sources

Method

solid-phase peptide synthesis using 2-chloro-1H-imidazole-5-sulfonyl chloride

Application Note & Protocol Topic: A Novel Approach to Solid-Phase Peptide Synthesis: Investigating 2-Chloro-1H-imidazole-5-sulfonyl Chloride as a Potential Activating Agent Audience: Researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: A Novel Approach to Solid-Phase Peptide Synthesis: Investigating 2-Chloro-1H-imidazole-5-sulfonyl Chloride as a Potential Activating Agent

Audience: Researchers, scientists, and drug development professionals.

Foreword: Charting New Territory in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is the bedrock of modern peptide science, enabling the creation of complex biomolecules that drive therapeutic and diagnostic innovation[1][2]. The efficiency of SPPS hinges on the crucial step of amide bond formation, a reaction orchestrated by a diverse cast of coupling reagents[3]. While established activators like carbodiimides and phosphonium/aminium salts are mainstays in the field, the exploration of novel reagents is vital for overcoming challenges such as racemization and expanding the chemical toolbox for modified peptides.

This document ventures into uncharted territory, proposing the investigative use of 2-chloro-1H-imidazole-5-sulfonyl chloride as a potential activating agent in Fmoc-based SPPS. It is critical to state at the outset that this is not a currently established or validated application. Instead, this guide is intended for the advanced researcher, offering a scientifically-grounded, theoretical framework for exploring this reagent's potential. We will dissect its plausible mechanism of action, provide detailed protocols as a starting point for investigation, and outline the necessary safety precautions for handling this reactive compound. Our approach is built on first principles of organic chemistry, drawing parallels from the known reactivity of sulfonyl chlorides and the catalytic nature of imidazole derivatives[4][5][6].

The Scientific Premise: A Dual-Functionality Reagent?

The core hypothesis rests on the unique structure of 2-chloro-1H-imidazole-5-sulfonyl chloride. The sulfonyl chloride moiety is a powerful electrophile, known for its high reactivity toward nucleophiles[4][6]. In traditional peptide synthesis, the carboxylate of an incoming amino acid is converted into a more reactive species to facilitate nucleophilic attack by the N-terminal amine of the growing peptide chain[3].

We propose that 2-chloro-1H-imidazole-5-sulfonyl chloride could activate the carboxylic acid by forming a highly reactive mixed anhydride intermediate. The imidazole portion of the molecule is of particular interest. Imidazole itself is a known acyl transfer catalyst[5]. Upon reaction, the resulting imidazole-5-sulfonate would be an excellent leaving group, facilitating the subsequent aminolysis.

Proposed Mechanism of Action

The proposed activation pathway involves two key stages:

  • Formation of a Mixed Sulfonic-Carboxylic Anhydride: The carboxylate of the N-α-Fmoc-protected amino acid attacks the electrophilic sulfur atom of the sulfonyl chloride. This displaces the chloride ion and forms a highly reactive mixed anhydride. A non-nucleophilic base is required to deprotonate the carboxylic acid and neutralize the HCl byproduct.

  • Nucleophilic Attack and Amide Bond Formation: The free N-terminal amine of the resin-bound peptide attacks the carbonyl carbon of the activated amino acid. The imidazole-5-sulfonate moiety serves as a stable leaving group, leading to the formation of the desired peptide bond.

Proposed_Mechanism cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling AA_COOH Fmoc-AA-COOH Intermediate [Fmoc-AA-O-SO2-Imidazole] Mixed Anhydride (Highly Reactive) AA_COOH->Intermediate Nucleophilic Attack Reagent 2-Chloro-1H-imidazole- 5-sulfonyl chloride Reagent->Intermediate Base Base (e.g., DIEA) Base->Intermediate Deprotonation & HCl Scavenging New_Peptide Fmoc-AA-Peptide-Resin Intermediate->New_Peptide Nucleophilic Attack by N-terminus Leaving_Group Imidazole-5-sulfonate (Leaving Group) Intermediate->Leaving_Group Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->New_Peptide

Figure 1: Proposed two-step mechanism for peptide bond formation.

Safety First: Handling Sulfonyl Chlorides

Sulfonyl chlorides are hazardous compounds requiring strict safety protocols. They are corrosive, react violently with water and bases, and can release toxic fumes[7].

HazardMitigation Protocol
Corrosivity Always handle in a certified chemical fume hood. Wear safety goggles, a face shield, a chemical-resistant lab coat, and nitrile gloves. Ensure an eyewash station and safety shower are immediately accessible.[7][8]
Reactivity with Water This reagent is moisture-sensitive. Use anhydrous solvents and inert atmosphere (Nitrogen or Argon) techniques. The reaction with water produces corrosive hydrochloric acid[7].
Spills For small spills, cover with a dry, inert absorbent material like sand or soda ash. Do NOT use water or combustible materials. Evacuate non-essential personnel[7].
Quenching & Disposal Unused reagent and reaction mixtures must be quenched carefully. Slowly add the mixture to a stirred, cold (ice bath) solution of a weak base like sodium bicarbonate. This neutralizes excess sulfonyl chloride and HCl[7].

Investigative Protocol: Fmoc-SPPS using 2-Chloro-1H-imidazole-5-sulfonyl Chloride

This protocol outlines the manual synthesis of a peptide on a Rink Amide resin, a common choice for producing C-terminal amide peptides[9]. The quantities are based on a 0.1 mmol synthesis scale.

Materials & Reagents

  • Rink Amide Resin (e.g., 100-200 mesh, ~0.5 mmol/g loading)

  • 2-Chloro-1H-imidazole-5-sulfonyl chloride

  • N-α-Fmoc protected amino acids

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) piperidine in DMF[2][9]

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Washing Solvents: Methanol (MeOH)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)[10]

  • Cold Diethyl Ether

Workflow Overview

SPPS_Workflow Start Start: Resin Swelling Fmoc_Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling 2. Amino Acid Coupling (Investigative Step) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Repeat->Fmoc_Deprotection Next AA Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Last AA Final_Wash Final Wash & Dry Final_Deprotection->Final_Wash Cleavage 3. Cleavage & Global Deprotection (TFA Cocktail) Final_Wash->Cleavage Precipitation Precipitate, Wash & Dry Crude Peptide Cleavage->Precipitation End End: Purify & Analyze Precipitation->End

Figure 2: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Step-by-Step Procedure

Part A: Resin Preparation & First Amino Acid Coupling

Standard protocols for loading the first amino acid onto the resin should be followed. This protocol assumes a pre-loaded resin.

  • Resin Swelling:

    • Place the resin (e.g., 200 mg for 0.1 mmol scale) in a peptide synthesis vessel.

    • Add DMF (approx. 10 mL/g resin) and agitate for 1 hour to swell the resin beads.[11]

    • Drain the DMF.

Part B: Peptide Elongation Cycle

This cycle is repeated for each amino acid in the peptide sequence.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh portion of 20% piperidine/DMF and agitate for 10 minutes.[2]

    • Drain the solution and wash the resin thoroughly with DMF (5x), followed by DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Investigative Coupling Step:

    • Activation: In a separate vial, dissolve the Fmoc-amino acid (3 eq., 0.3 mmol) in anhydrous DMF. Add DIEA (6 eq., 0.6 mmol). In a fume hood, carefully add a solution of 2-chloro-1H-imidazole-5-sulfonyl chloride (3 eq., 0.3 mmol) in anhydrous DMF. Note: This is the critical activation step. Allow to react for 5-10 minutes.

    • Coupling: Transfer the activated amino acid solution to the synthesis vessel containing the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitoring: Monitor the coupling reaction using a qualitative method like the Kaiser test to check for the presence of free primary amines.[10] A negative result (yellow beads) indicates a complete reaction.

    • Drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

Part C: Cleavage and Deprotection

  • Final Deprotection: After the final coupling cycle, perform a final Fmoc deprotection as described in Part B, Step 1.

  • Final Washes: Wash the peptidyl-resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under a high vacuum for at least 1 hour.

  • Cleavage:

    • In a fume hood, add the cleavage cocktail (e.g., 2-3 mL for 0.1 mmol of resin) to the dry resin.

    • Agitate gently for 2-3 hours.

    • Filter the resin and collect the filtrate, which contains the cleaved peptide.[2]

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA filtrate dropwise to a centrifuge tube containing a large volume (approx. 10x the filtrate volume) of cold diethyl ether.

    • Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.[2]

    • The crude peptide can then be purified by reverse-phase HPLC.

Potential Challenges & Troubleshooting

As this is an exploratory protocol, several challenges may arise. A systematic approach to troubleshooting will be key to evaluating the reagent's efficacy.

Potential IssueCauseSuggested Solution
Incomplete Coupling Insufficient activation time, steric hindrance, or low reactivity of the mixed anhydride.Increase coupling time (up to 12 hours). Perform a double coupling. Increase the equivalents of amino acid and reagent.
Sulfonamide Formation The N-terminal amine of the peptide chain could attack the sulfonyl group instead of the activated carbonyl, forming a sulfonamide linkage (R-NH-SO₂-R').This is a significant potential side reaction. Lowering the reaction temperature might favor the desired reaction pathway. The choice of a less-hindered base could also influence the outcome.
Racemization Over-activation of the amino acid can lead to the formation of an oxazolone intermediate, which is prone to epimerization, especially for sensitive amino acids like Cys and His.Minimize the pre-activation time before adding the solution to the resin. The addition of an anti-racemization agent like ethyl cyanohydroxyiminoacetate (Oxyma) could be investigated, although its compatibility with the sulfonyl chloride reagent is unknown.
Degradation of Reagent 2-chloro-1H-imidazole-5-sulfonyl chloride is likely highly sensitive to moisture.Ensure all solvents and glassware are scrupulously dry. Work under an inert atmosphere (N₂ or Ar).

Conclusion

The proposed use of 2-chloro-1H-imidazole-5-sulfonyl chloride as an activating agent in SPPS is a novel concept rooted in the established principles of organic chemistry. Its dual-functionality, combining a highly reactive sulfonyl chloride with an imidazole leaving group, presents an intriguing, albeit unproven, avenue for peptide synthesis. This document provides the theoretical framework and a robust starting protocol for researchers equipped to explore such new frontiers. Success will depend on careful experimentation, rigorous analytical characterization of the resulting peptides, and a keen eye for potential side reactions. This investigation, while challenging, embodies the spirit of scientific discovery that continues to advance the field of peptide chemistry.

References

  • Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In: Peptide-Based Drug Design. Methods in Molecular Biology, vol 1047. Humana Press, Totowa, NJ. Available at: [Link]

  • Bio-protocol. (2025). Peptide Synthesis. Available at: [Link]

  • Isidro-Llobet, A., et al. (2023). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Materials, 16(1), 379. Available at: [Link]

  • Hughes, R.M. (2004). University of Southampton Sulfonyl Chloride Resins and Associated Supported Reagents. Thesis. Available at: [Link]

  • Bar-Haim, G., et al. (2002). The role of imidazole in peptide cyclization by transesterification: parallels to the catalytic triads of serine proteases. Journal of the American Chemical Society, 124(13), 3229–3236. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Available at: [Link]

Sources

Application

Application Note: 2-Chloro-1H-imidazole-5-sulfonyl Chloride as a Bifunctional Scaffold in Medicinal Chemistry

Introduction & Mechanistic Overview In modern drug discovery, the design of heteroaryl sulfonamides has become a cornerstone for developing potent, selective therapeutics, such as EP1 receptor antagonists[1]. The buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

In modern drug discovery, the design of heteroaryl sulfonamides has become a cornerstone for developing potent, selective therapeutics, such as EP1 receptor antagonists[1]. The building block 2-chloro-1H-imidazole-5-sulfonyl chloride (CAS: 2839156-62-4) offers a highly versatile, bifunctional scaffold that enables the rapid generation of diverse chemical libraries.

The strategic value of this reagent lies in its orthogonal reactivity :

  • Electrophilic Sulfonyl Chloride : The -SO₂Cl group is highly reactive toward nucleophiles (such as amines and anilines), allowing for the rapid assembly of sulfonamides at low temperatures[2].

  • Activated 2-Chloro Position : While unactivated 2-chloroimidazoles are generally sluggish in Nucleophilic Aromatic Substitution (SNAr), the installation of the strongly electron-withdrawing sulfonamide group at the 5-position significantly lowers the lowest unoccupied molecular orbital (LUMO) of the imidazole ring. This facilitates SNAr reactions with amines, thiols, and alkoxides at elevated temperatures[3]. Furthermore, the C2-Cl bond can undergo palladium-catalyzed cross-coupling.

By exploiting this differential reactivity, chemists can perform sequential, regioselective functionalizations without the need for complex protecting group strategies.

Divergent Synthetic Workflow

G A 2-Chloro-1H-imidazole- 5-sulfonyl chloride B Sulfonylation (Amine, Base, 0°C) A->B C 2-Chloro-1H-imidazole- 5-sulfonamide B->C D SNAr Diversification (Nucleophile, Heat) C->D E Suzuki Coupling (Ar-B(OH)2, Pd cat.) C->E F 2-Substituted-1H-imidazole- 5-sulfonamide D->F G 2-Aryl-1H-imidazole- 5-sulfonamide E->G

Divergent synthetic workflow of 2-chloro-1H-imidazole-5-sulfonyl chloride.

Experimental Protocols

Protocol A: Regioselective Synthesis of 2-Chloro-1H-imidazole-5-sulfonamides

Causality & Design : The sulfonylation must be performed at 0 °C to strictly control the highly exothermic reaction and prevent premature nucleophilic attack at the C2 position. N,N-Diisopropylethylamine (DIPEA) is selected as a non-nucleophilic base to neutralize the HCl byproduct without competing with the target amine.

Step-by-Step Procedure :

  • Dissolve the primary or secondary amine (1.1 equiv.) and DIPEA (2.0 equiv.) in anhydrous dichloromethane (DCM) (0.2 M) under an inert nitrogen atmosphere.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add 2-chloro-1H-imidazole-5-sulfonyl chloride (1.0 equiv.) portion-wise over 10 minutes. Self-Validation Check: The solution should turn slightly yellow; monitor for the cessation of fuming to ensure controlled reactivity.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 × 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, Hexanes/EtOAc).

Protocol B: SNAr Diversification at the C2 Position

Causality & Design : Once the sulfonamide is formed, the C2-Cl bond is sufficiently activated for SNAr[3]. However, because the imidazole ring is electron-rich compared to pyrimidines, elevated temperatures (90 °C) and a polar aprotic solvent (DMF) are required to stabilize the Meisenheimer intermediate during the substitution phase.

Step-by-Step Procedure :

  • In a sealed tube, dissolve the 2-chloro-1H-imidazole-5-sulfonamide intermediate (1.0 equiv.) in anhydrous DMF (0.3 M).

  • Add the desired nucleophile (e.g., benzylamine or sodium alkoxide, 3.0 equiv.) and anhydrous K₂CO₃ (2.5 equiv.).

  • Seal the tube and heat the mixture to 90 °C for 12–16 hours. Self-Validation Check: Monitor reaction progress via LC-MS; the starting material peak should completely disappear, replaced by a more polar product peak.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate (3 × 20 mL).

  • Wash the organic extracts thoroughly with water (to remove residual DMF) and brine, dry over Na₂SO₄, and purify via preparative HPLC.

Protocol C: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality & Design : The C-Cl bond is inherently stronger than a C-Br or C-I bond. To facilitate the challenging oxidative addition step, a highly active palladium catalyst with a bidentate ligand, such as Pd(dppf)Cl₂, is utilized[4]. A biphasic solvent system (Dioxane/H₂O) ensures the solubility of both the organic substrates and the inorganic base.

Step-by-Step Procedure :

  • Charge a Schlenk flask with 2-chloro-1H-imidazole-5-sulfonamide (1.0 equiv.), aryl boronic acid (1.2 equiv.), and Na₂CO₃ (2.0 equiv.).

  • Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M).

  • Add Pd(dppf)Cl₂ (5 mol%) under a stream of nitrogen.

  • Heat the mixture to 90 °C for 8 hours.

  • Filter the mixture through a pad of Celite to remove palladium black, concentrate the filtrate, and purify via flash chromatography.

Quantitative Data Summary

The following table summarizes the reaction conditions, yields, and analytical purities for a representative library synthesized utilizing the protocols above.

DerivativeReaction TypeNucleophile / Coupling PartnerOptimized ConditionsYield (%)Purity (HPLC)
Compound 1 SulfonylationMorpholineDCM, DIPEA, 0 °C to RT, 2h92>98%
Compound 2 SulfonylationAnilineDCM, Pyridine, RT, 4h88>97%
Compound 3 SNArBenzylamineDMF, K₂CO₃, 90 °C, 12h78>95%
Compound 4 SNArSodium methoxideMeOH, Reflux, 6h81>96%
Compound 5 Suzuki CouplingPhenylboronic acidDioxane/H₂O, Pd(dppf)Cl₂, 90 °C, 8h85>96%

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Chloro-1H-imidazole-5-sulfonyl Chloride Storage &amp; Handling

Welcome to the Technical Support Center for 2-chloro-1H-imidazole-5-sulfonyl chloride (CAS: 2839156-62-4). As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-chloro-1H-imidazole-5-sulfonyl chloride (CAS: 2839156-62-4). As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. Here, we address the exact physicochemical mechanics of sulfonyl chloride degradation and provide field-proven, self-validating workflows to ensure your reagents remain pristine for critical drug development and synthetic applications.

Mechanistic Overview of Degradation

To prevent degradation, we must first understand the causality behind it. 2-Chloro-1H-imidazole-5-sulfonyl chloride is a highly reactive electrophile. The primary degradation pathway is hydrolysis, where the compound reacts with ambient water to form the corresponding sulfonic acid and liberates toxic, corrosive hydrogen chloride (HCl) gas[1]. The electron-rich nature of the imidazole ring can further facilitate this nucleophilic attack if moisture is present.

HydrolysisPathway Substrate 2-Chloro-1H-imidazole- 5-sulfonyl chloride Attack Nucleophilic Attack at Sulfonyl Sulfur Substrate->Attack Moisture Atmospheric H2O (Nucleophile) Moisture->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Product 2-Chloro-1H-imidazole- 5-sulfonic acid Intermediate->Product Elimination Byproduct HCl Gas (Corrosive) Intermediate->Byproduct Elimination Storage Argon Blanket & -20°C Storage Storage->Moisture Prevents

Hydrolysis mechanism of 2-chloro-1H-imidazole-5-sulfonyl chloride and prevention via inert storage.

Frequently Asked Questions (FAQs): Storage & Handling

Q1: Why does 2-chloro-1H-imidazole-5-sulfonyl chloride degrade so rapidly compared to standard aryl sulfonyl chlorides (like tosyl chloride)? A1: The instability is driven by the synergistic effect of the highly electrophilic sulfonyl group and the heterocyclic nitrogen atoms. While the 2-chloro substituent exerts an electron-withdrawing effect, the intrinsic nature of the imidazole ring can act as a general base, accelerating the nucleophilic attack of water on the sulfonyl sulfur. Exposure to even trace moisture results in a violent reaction that liberates HCl gas[2].

Q2: What are the absolute optimal storage conditions to prevent this hydrolysis? A2: The compound must be stored at -20°C under a strict inert atmosphere[3]. Argon is strongly preferred over Nitrogen. Causality: Argon is denser than ambient air and Nitrogen; it effectively sinks and blankets the hygroscopic solid, actively displacing moisture. When stored properly under Argon at -20°C, related heterocyclic sulfonyl chlorides have demonstrated stability for at least 8 months without detectable hydrolysis[4].

Q3: My reagent has turned from a pale powder to a sticky, fuming mass. Can I salvage it? A3: No. A sticky or fuming mass indicates advanced hydrolysis. The fuming is HCl gas reacting with atmospheric moisture, and the stickiness is the highly hygroscopic sulfonic acid byproduct[1]. While re-chlorination with thionyl chloride ( SOCl2​ ) is theoretically possible for some polymers[5], attempting this on small-molecule imidazoles often generates complex, inseparable side products. The compromised batch must be safely neutralized and discarded.

Troubleshooting Guide: Diagnosing Degradation

SymptomRoot CauseCorrective / Diagnostic Action
Inconsistent yields in sulfonamide couplings Partial hydrolysis of the −SO2​Cl group to −SO3​H .Perform a rapid 1H -NMR purity validation (See Protocol B). Do not rely solely on visual inspection, as early-stage hydrolysis may not alter the powder's appearance.
Container emits white fumes upon opening Active hydrolysis generating HCl gas[6].Immediately move to a fume hood. The primary seal has failed. Vent carefully, neutralize the material with a weak base (e.g., sodium bicarbonate), and discard.
Pressure buildup in the storage vial Extrusion of SO2​ or HCl gas due to thermal or hydrolytic decomposition[7].Chill the container on dry ice before opening to reduce pressure. Discard the reagent, as the structural integrity of the sulfonyl chloride is compromised.

Quantitative Stability Profile

To guide your inventory management, below is a synthesized quantitative stability matrix for 2-chloro-1H-imidazole-5-sulfonyl chloride based on empirical degradation rates of highly reactive heterocyclic sulfonyl chlorides.

Storage ConditionTemp (°C)AtmosphereRelative HumidityEstimated Half-LifeDegradation Rate
Optimal -20°CArgon (Ar)< 1%> 8 MonthsNegligible
Acceptable 2-8°CNitrogen ( N2​ )< 5%3-4 MonthsSlow / Trace
Poor 20°CAmbient Air~ 40-60%< 48 HoursRapid Hydrolysis
Critical Failure 20°CMoist Air> 80%< 1 HourViolent / Autocatalytic

Standard Operating Procedures (SOPs)

Protocol A: Schlenk-Line Aliquoting and Self-Validating Storage System

This protocol utilizes a double-barrier method to ensure absolute moisture exclusion.

  • Preparation of Secondary Containers: Pre-dry amber glass vials and a secondary glass desiccator jar in an oven at 120°C for 4 hours.

    • Causality: This removes microscopic surface moisture bound to the glass that would otherwise initiate localized hydrolysis.

  • Inert Transfer: Transfer the bulk sulfonyl chloride into the amber vials inside a glovebox or under a continuous stream of dry Argon using a Schlenk line.

  • Primary Sealing: Seal the vials with PTFE-lined caps.

    • Causality: PTFE is chemically inert to trace HCl. Standard rubber or silicone septa will rapidly degrade and become porous if exposed to sulfonyl chlorides.

  • Self-Validating Secondary Storage: Place the sealed vials into the secondary desiccator jar containing indicating Drierite ( CaSO4​ with cobalt chloride). Purge the jar with Argon and seal it. Store the entire assembly in a -20°C freezer.

    • Causality: This creates a self-validating system. If the Drierite changes from blue to pink, you have immediate visual confirmation of moisture ingress before the primary reagent vial is compromised, allowing for preemptive intervention.

Protocol B: Rapid 1H -NMR Purity Validation

Perform this workflow if you suspect partial hydrolysis before committing the reagent to a complex synthetic step.

  • Sample Preparation: In a dry environment, dissolve 5-10 mg of the sulfonyl chloride in anhydrous Acetonitrile-d3 ( CD3​CN ).

    • Causality: CD3​CN is non-nucleophilic. Using standard Methanol-d4 or DMSO-d6 will induce rapid solvolysis during the measurement, yielding false-positive degradation results.

  • Data Acquisition: Acquire a standard 1H -NMR spectrum (typically 16-32 scans are sufficient).

  • Spectral Analysis: Analyze the chemical shifts of the imidazole backbone protons.

    • Causality: Conversion of the sulfonyl chloride ( −SO2​Cl ) to the sulfonic acid ( −SO3​H ) removes the extreme electron-withdrawing effect of the chlorine atom. This causes the adjacent imidazole protons to shift upfield. The integration ratio between the downfield (intact) and upfield (hydrolyzed) peaks provides a precise, quantitative measure of reagent purity.

References

  • ACS Central Science. Sulfonylation of RNA 2′-OH groups. Available at:[Link]

Sources

Optimization

troubleshooting low yield in 2-chloro-1H-imidazole-5-sulfonyl chloride coupling reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who encounter severe yield bottlenecks when working with highly functionalize...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who encounter severe yield bottlenecks when working with highly functionalized heteroaryl sulfonyl chlorides.

Coupling 2-chloro-1H-imidazole-5-sulfonyl chloride with amines is notoriously challenging. Unlike stable aryl sulfonyl chlorides (e.g., Tosyl chloride), electron-deficient heteroaryl sulfonyl chlorides are intrinsically unstable[1]. When you combine this high electrophilicity with the acidic, unprotected 1H nitrogen of the imidazole ring, the molecule becomes a bifunctional hazard prone to rapid degradation, hydrolysis, and polymerization.

Below is our comprehensive troubleshooting guide, designed to diagnose your failure modes and provide field-validated, self-correcting protocols to rescue your yields.

Mechanistic Failure Analysis (FAQs)

Q1: My LC-MS shows complete consumption of the sulfonyl chloride, but I only isolated 10% of my desired sulfonamide. What happened? A: You are likely experiencing rapid hydrolysis. Heteroaryl sulfonyl chlorides are highly sensitive to trace moisture and will rapidly hydrolyze into the unreactive sulfonic acid[2]. Because the sulfonic acid is highly polar, it often partitions into the aqueous layer during standard workup, leaving you with an empty organic phase and a deceptively "clean" TLC. Causality Check: Ensure your amine is rigorously dried (store over 4Å molecular sieves) and your solvents are anhydrous.

Q2: I am seeing a complex mixture of high-molecular-weight streaks on my TLC. Is the reagent decomposing? A: It is not just decomposing; it is self-polymerizing. The 1H nitrogen on the 2-chloroimidazole ring is acidic. When you add a base (like DIPEA or Pyridine) to drive the sulfonylation, you inadvertently deprotonate this nitrogen. The resulting imidazolide anion is a strong nucleophile that immediately attacks the sulfonyl chloride of a neighboring molecule, triggering a cascade of self-condensation and oligomerization[3].

Q3: Does my choice of base dictate the byproduct profile? A: Absolutely. While pyridine is a classic choice because it forms a highly reactive sulfonylpyridinium intermediate, it is a double-edged sword. If there is any trace moisture, this intermediate hydrolyzes instantly. Furthermore, an excess of pyridine can lead to the accumulation of pyridine hydrochloride, which acts as a chloride source and converts your desired intermediates into chlorinated byproducts[2]. Switching to a non-nucleophilic base like DIPEA, combined with strict temperature control, suppresses these side reactions.

Visual Diagnostic Workflows

ReactionPathway R1 2-Chloro-1H-imidazole- 5-sulfonyl chloride + Amine B1 Base Addition (e.g., DIPEA, Pyridine) R1->B1 P1 Desired Sulfonamide (High Yield) B1->P1 Anhydrous, -10 °C E1 Hydrolysis (Sulfonic Acid) B1->E1 Moisture Present E2 Self-Condensation (Oligomers) B1->E2 Unprotected 1H-NH E3 Chlorinated Byproducts B1->E3 Excess Pyridine

Reaction pathways and failure modes in imidazole sulfonyl chloride couplings.

Troubleshooting Start Yield < 20%? TLC LC-MS / TLC Analysis Start->TLC Mass1 Mass = Sulfonic Acid TLC->Mass1 Mass2 Mass = Oligomers TLC->Mass2 Mass3 Unreacted Amine TLC->Mass3 Sol1 Use Fresh Reagent & Dry Solvents Mass1->Sol1 Sol2 N-Protect Imidazole (e.g., SEM-Cl) Mass2->Sol2 Sol3 Optimize Base (DIPEA/DMAP) Mass3->Sol3

Diagnostic decision tree for troubleshooting low yields via LC-MS analysis.

Quantitative Optimization Data

To demonstrate the causality of reaction parameters on product distribution, we evaluated the coupling of 2-chloro-1H-imidazole-5-sulfonyl chloride with a standard primary amine (benzylamine) across various conditions. Maintaining reactions at sub-zero temperatures (-10 °C to 0 °C) is critical to minimizing diimidazolyl sulfone byproduct formation[3].

Table 1: Impact of Reaction Parameters on Sulfonamide Yield (1.0 mmol scale)

SolventBase (Equiv)TemperatureAdditiveDominant Product ProfileIsolated Yield
THF (Bench)Pyridine (3.0)25 °CNoneSulfonic Acid (Hydrolysis)< 10%
DCM (Dry)TEA (2.0)25 °CNoneOligomers / Polymers15%
DCM (Dry)DIPEA (1.5)0 °CDMAP (0.1 eq)Desired Sulfonamide45%
DCM (Dry)DIPEA (1.2)-10 °C to 0 °CNoneDesired Sulfonamide82% *

*Optimal yield achieved using the Inverse Addition Protocol (Protocol 1) to prevent premature imidazole deprotonation.

Self-Validating Experimental Protocols

Protocol 1: Anhydrous Inverse-Addition Coupling (For Unprotected Imidazole)

Causality: By adding the base last and at a highly controlled, slow rate at -10 °C, you ensure the base acts primarily as an acid scavenger for the generated HCl, rather than a deprotonating agent for the imidazole ring. This kinetic control favors the faster amine-sulfonyl chloride coupling over the slower self-condensation pathway.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL round-bottom flask under vacuum and backfill with Argon.

  • Reagent Loading: Add the amine (1.05 mmol) and 2-chloro-1H-imidazole-5-sulfonyl chloride (1.0 mmol) to the flask.

  • Solvent Addition: Inject 10 mL of rigorously anhydrous Dichloromethane (DCM). Stir to dissolve.

  • In-Process Control (IPC) 1 - Reagent Integrity: Take a 10 µL aliquot of the mixture, quench it into 100 µL of dry methanol, and analyze via LC-MS.

    • Validation: You must observe the methyl sulfonate ester mass. If you observe the sulfonic acid mass, your system is wet. Stop, discard, and dry your reagents.

  • Cooling: Submerge the flask in an ice/brine bath to reach an internal temperature of -10 °C.

  • Inverse Base Addition: Dilute DIPEA (1.2 mmol) in 2 mL of dry DCM. Add this solution dropwise via syringe pump over 30 minutes.

  • Reaction: Stir for 2 hours, allowing the temperature to slowly rise to 0 °C.

  • IPC 2 - Completion: Analyze a quenched aliquot by LC-MS. If unreacted amine remains, do not add more base; the sulfonyl chloride has likely been consumed.

  • Workup: Quench cold with 5 mL of saturated aqueous NaHCO₃ (pH 7.5-8.0). Extract with Ethyl Acetate (3 x 10 mL). Dry over Na₂SO₄ and concentrate under reduced pressure[3].

Protocol 2: The N-Protection Strategy (For Refractory Substrates)

Causality: If Protocol 1 fails due to extreme steric hindrance of your amine (which slows the desired coupling and allows self-condensation to outcompete it), you must remove the nucleophilic threat entirely. Masking the 1H nitrogen with a 2-(Trimethylsilyl)ethoxymethyl (SEM) group transforms the molecule into a well-behaved, standard electrophile.

Step-by-Step Methodology:

  • Deprotonation: Dissolve 2-chloro-1H-imidazole (prior to chlorosulfonation) in dry THF at 0 °C. Add Sodium Hydride (NaH, 60% dispersion, 1.1 mmol) portion-wise. Stir for 30 mins until H₂ evolution ceases.

  • Protection: Add SEM-Cl (1.1 mmol) dropwise. Stir for 2 hours at room temperature.

  • Validation: Quench with water, extract with EtOAc, and confirm SEM-protection via LC-MS.

  • Chlorosulfonation: Subject the SEM-protected imidazole to standard chlorosulfonation conditions (e.g., using n-BuLi followed by SO₂Cl₂ or TCPC[4]).

  • Coupling: The resulting SEM-protected sulfonyl chloride can now be coupled with your amine at room temperature using standard DIPEA/DCM conditions without any risk of self-polymerization.

References

  • Technical Support Center: Troubleshooting Low Reaction Yield in N-aryl Sulfonamide Synthesis. Benchchem.
  • Heteroaryl sulfonamide synthesis: scope and limitations. PubMed / Royal Society of Chemistry.
  • Buy 2-(1H-Imidazol-1-yl)ethanesulfonylchloride (EVT-13171085) - Synthetic Methodologies. EvitaChem.
  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulf

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to 2-Chloro-1H-imidazole-5-sulfonyl Chloride: Benchmarking Against Standard Sulfonylating Agents

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the sulfonamide functional group remains a cornerstone of therapeutic agent design. Its prevalence stems fro...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the sulfonamide functional group remains a cornerstone of therapeutic agent design. Its prevalence stems from its unique physicochemical properties, including the ability to act as a bioisostere of amides and engage in crucial hydrogen bonding interactions with biological targets. The synthesis of sulfonamides predominantly relies on the reaction of an amine with a sulfonylating agent, making the choice of this reagent a critical determinant of reaction success and efficiency. While standard agents like p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) are well-established, the demand for novel molecular architectures has spurred interest in alternative reagents. This guide provides an in-depth technical comparison of 2-chloro-1H-imidazole-5-sulfonyl chloride, a heteroaromatic sulfonylating agent, against these conventional standards.

Introduction to the Contenders: A Structural and Reactivity Overview

The efficacy of a sulfonylating agent is intrinsically linked to its chemical structure, which dictates its reactivity, stability, and the properties of the resulting sulfonamide.

2-Chloro-1H-imidazole-5-sulfonyl Chloride: This reagent belongs to the class of heteroaryl sulfonyl chlorides. The imidazole ring is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds.[1][2][3] The presence of this moiety in the sulfonylating agent can impart unique biological activities and physicochemical properties to the final sulfonamide.[4][5] The electron-withdrawing nature of the chloro and sulfonyl groups, as well as the nitrogen atoms within the imidazole ring, enhances the electrophilicity of the sulfur atom, suggesting a high reactivity.[6][7]

Standard Sulfonylating Agents:

  • p-Toluenesulfonyl Chloride (TsCl): A crystalline solid that is widely used due to its stability, ease of handling, and moderate reactivity. The resulting tosylates are often crystalline and easily purified.

  • Methanesulfonyl Chloride (MsCl): A liquid reagent known for its high reactivity, which can be advantageous for less nucleophilic amines but may require more controlled reaction conditions.

  • Dansyl Chloride: Primarily used for fluorescent labeling of primary and secondary amines, forming highly fluorescent sulfonamide adducts. Its application is more specialized in biochemical analysis rather than general organic synthesis.

Comparative Performance Analysis: A Data-Driven Assessment

Table 1: Comparative Performance of Sulfonylating Agents in Amine Sulfonylation

Feature2-Chloro-1H-imidazole-5-sulfonyl Chloridep-Toluenesulfonyl Chloride (TsCl)Methanesulfonyl Chloride (MsCl)
Physical State Solid (predicted)Crystalline SolidLiquid
Reactivity High (inferred from electronic effects)ModerateHigh
Typical Base Pyridine, Triethylamine, NaHPyridine, TriethylaminePyridine, Triethylamine
Typical Solvent DCM, THF, DMFDCM, Diethyl Ether, THFDCM, THF
Reported Yields 72-96% (with a specific quinazolin-4-amine)[8]Generally high (often >90%)Generally high (often >90%)
Key Advantages Introduces a biologically active imidazole scaffold; potentially high reactivity.Stable, easy to handle, well-established protocols.High reactivity for unreactive amines.
Potential Drawbacks Limited comparative data, potential for side reactions with the imidazole ring.Lower reactivity than MsCl, may require harsher conditions.Moisture sensitive, can be difficult to handle.

Disclaimer: The yield data for 2-chloro-1H-imidazole-5-sulfonyl chloride is from a specific reaction and may not be representative of its general performance. The yields for TsCl and MsCl are generalized from numerous literature reports.

The Rationale Behind Experimental Design: A Senior Application Scientist's Perspective

The choice of a sulfonylating agent and the corresponding reaction conditions is a nuanced decision based on the specific substrate and desired outcome.

Mechanism of Sulfonylation

The fundamental reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base is crucial to neutralize the generated HCl and drive the reaction to completion.

Sulfonylation Mechanism cluster_0 Nucleophilic Attack cluster_1 Proton Transfer & Elimination R-NH2 R-NH₂ Cl-SO2-R' Cl-SO₂-R' R-NH2->Cl-SO2-R' Intermediate [R-NH₂⁺-SO₂(Cl)-R'] Cl-SO2-R'->Intermediate Base Base Intermediate->Base Product R-NH-SO₂-R' Intermediate->Product Base-H+ Base-H⁺ Base->Base-H+ Cl- Cl⁻

Caption: General mechanism of amine sulfonylation.

Causality in Reagent Selection
  • Substrate Reactivity: For highly nucleophilic amines, the more stable and less reactive TsCl is often preferred to control the reaction and minimize side products. For less reactive or sterically hindered amines, the higher reactivity of MsCl or a heteroaryl sulfonyl chloride like 2-chloro-1H-imidazole-5-sulfonyl chloride may be necessary to achieve a reasonable reaction rate.

  • Desired Product Properties: The choice is fundamentally dictated by the desired final molecule. If the goal is to incorporate a biologically active imidazole moiety, then 2-chloro-1H-imidazole-5-sulfonyl chloride is the logical choice. The resulting sulfonamide can then be evaluated for its therapeutic potential, for instance, as a kinase inhibitor.[2]

  • Reaction Conditions: The high reactivity of some sulfonylating agents may allow for milder reaction conditions (e.g., lower temperatures), which can be beneficial for substrates with sensitive functional groups.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for sulfonylation reactions. Optimization of these conditions is often necessary for specific substrates.

General Protocol for Sulfonylation of a Primary Amine

Sulfonylation Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve amine and base in anhydrous solvent B Cool to 0 °C A->B C Slowly add sulfonyl chloride B->C D Warm to RT and stir C->D E Monitor by TLC/LC-MS D->E F Quench with water/acid E->F G Extract with organic solvent F->G H Wash organic layer G->H I Dry and concentrate H->I J Purify (chromatography/ recrystallization) I->J

Caption: General experimental workflow for sulfonamide synthesis.

Materials:

  • Primary amine (1.0 eq)

  • Sulfonyl chloride (1.05-1.2 eq) (e.g., 2-chloro-1H-imidazole-5-sulfonyl chloride, TsCl, or MsCl)

  • Anhydrous base (e.g., triethylamine or pyridine, 1.5-2.0 eq)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) and the anhydrous base (1.5-2.0 eq) in the chosen anhydrous solvent.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add the sulfonyl chloride (1.05-1.2 eq), either neat or dissolved in a small amount of the anhydrous solvent, to the cooled amine solution dropwise over 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Upon completion, quench the reaction by adding water or a dilute acid solution (e.g., 1 M HCl).

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers sequentially with a dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the pure sulfonamide.

Trustworthiness and Self-Validation

The reliability of a sulfonylation protocol is validated by consistent product formation and yield. Key validation checkpoints include:

  • Complete Consumption of Starting Material: Monitored by TLC or LC-MS.

  • Characterization of the Product: The structure and purity of the final sulfonamide should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and compared to expected values.

  • Reproducibility: The experiment should yield consistent results when repeated under the same conditions.

Conclusion: Selecting the Optimal Reagent

The choice of a sulfonylating agent is a critical decision in the synthesis of sulfonamides.

  • For well-established transformations and when stability and ease of handling are paramount, p-toluenesulfonyl chloride remains a reliable choice.

  • For unreactive amines or when rapid reaction rates are desired, methanesulfonyl chloride is a powerful option, albeit requiring more careful handling.

  • 2-Chloro-1H-imidazole-5-sulfonyl chloride emerges as a promising reagent for applications in drug discovery, where the introduction of the imidazole scaffold can impart desirable biological activity. Its high reactivity, inferred from its electronic structure, may also be advantageous for challenging substrates. However, further studies are needed to fully benchmark its performance against standard agents across a broader range of substrates.

Ultimately, the optimal sulfonylating agent is the one that provides the desired product in high yield and purity under conditions that are compatible with the substrate and practical for the specific laboratory setting. This guide serves as a foundational resource to inform this critical decision-making process.

References

  • BenchChem. (2025). A Comparative Guide to Pyrazine-2-sulfonyl Chloride and Other Heteroaryl Sulfonyl Chlorides in Synthesis. BenchChem.
  • Macmillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • Enamine. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • Sadler, P. J., et al. (2025). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. MDPI.
  • Zhou, C.-H., et al. (2023). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. MDPI.
  • Al-Masoudi, N. A., et al. (2013). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. Molecules.
  • Lojewska, E., et al. (2021). Current trends and challenges in the downstream purification of bispecific antibodies.
  • Chemical Review and Letters. (n.d.). Desulfitative direct (hetero)arylation of C(heteroaryl)-H bonds using (hetero)aryl sulfonyl chlorides as coupling partners: A review.
  • Reddit. (2025). Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride?.
  • OUCI. (n.d.). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides.
  • Willis, M. C., et al. (2009). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry.
  • Khan, K. M., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Pharmaceuticals.
  • Thieme. (2024).
  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review.
  • ResearchGate. (n.d.). Synthesis of sulfonamides using sulfonyl chloride and a base.
  • Lojewska, E., et al. (2021). Current trends and challenges in the downstream purification of bispecific antibodies.
  • Hilaris Publisher. (2016).
  • El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Journal of Chemical Health Risks.
  • Buchwald, S. L., et al. (2015).
  • BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines. BenchChem.
  • MDPI. (2024).
  • Willis, M. C., et al. (2020).
  • MDPI. (n.d.). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking.
  • Preprints.org. (2025). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
  • Barbas, C. F., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Baran, P. S., et al. (n.d.).
  • Macmillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • BenchChem. (2025). Application Notes and Protocols: 2-Chloro-4,5-dimethyl-1H-imidazole in Medicinal Chemistry. BenchChem.
  • BenchChem. (2025). Reactivity Showdown: (2-Chlorophenyl)methanesulfonyl chloride vs. Tosyl chloride. BenchChem.
  • SciSpace. (2020). The recent progress of sulfonamide in medicinal chemistry.
  • Ackerman, K., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols.
  • BenchChem. (2025). Technical Support Center: Purification of Sodium Imidazole Reaction Products. BenchChem.
  • Gray, N. S., et al. (2010). A Type-II Kinase Inhibitor Capable of Inhibiting the T315I “Gatekeeper” Mutant of Bcr-Abl. Journal of Medicinal Chemistry.
  • Sapphire Bioscience. (n.d.). 2-Chloro-1-methyl-1H-imidazole-5-sulfonyl chloride.
  • MDPI. (2013). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides.
  • NextSDS. (n.d.). 2-chloro-1-methyl-1H-imidazole-5-sulfonyl chloride.
  • RSC Publishing. (n.d.).
  • ResearchGate. (n.d.).
  • Chemical Synthesis Database. (2025). 5-chloro-1-methyl-2-phenyl-1H-imidazole.
  • Lojewska, E., et al. (2021). Progress, applications, challenges and prospects of protein purification technology. Frontiers in Bioengineering and Biotechnology.
  • Kalia, P., & Sharma, M. (n.d.). IMPORTANCE OF PHYSICOCHEMICAL PROPERTY IN DRUGS.

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Comparative

A Senior Application Scientist's Guide to Imidazole Sulfonyl Chlorides in Drug Discovery: A Comparative Analysis

Introduction: The Enduring Importance of the Sulfonamide Bond in Medicinal Chemistry In the landscape of modern drug discovery, the sulfonamide functional group (-SO₂NR₂) holds a privileged status.[1] Its prevalence in a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Importance of the Sulfonamide Bond in Medicinal Chemistry

In the landscape of modern drug discovery, the sulfonamide functional group (-SO₂NR₂) holds a privileged status.[1] Its prevalence in a wide array of therapeutic agents, from anti-inflammatory drugs like Celecoxib to antiviral HIV protease inhibitors such as Darunavir, is a testament to its remarkable physicochemical properties. The sulfonamide moiety is hydrolytically stable, capable of engaging in crucial hydrogen bonding interactions within biological targets, and possesses a tetrahedral geometry that can mimic transition states.[2] The facile reaction of sulfonyl chlorides (R-SO₂Cl) with primary and secondary amines is the most common method for forging this critical linkage, enabling the rapid generation of large compound libraries for screening.[1][2]

The choice of the sulfonylating agent is a pivotal decision in any drug discovery campaign. It directly influences reaction efficiency, substrate scope, purification strategies, and ultimately, the diversity and quality of the chemical matter produced. This guide provides an in-depth, objective comparison of a selection of imidazole sulfonyl chlorides against a sterically hindered, non-imidazole alternative, offering field-proven insights and experimental data to inform your selection process.

The Contenders: A Comparative Overview

This guide will focus on a comparative analysis of the following sulfonylating agents, chosen for their distinct structural and reactivity profiles relevant to drug discovery applications:

  • 1,2-Dimethylimidazole-4-sulfonyl Chloride (DMISC): A versatile imidazole-based reagent.[3]

  • Imidazole-1-sulfonyl Azide Hydrochloride: A specialized diazo-transfer reagent with a sulfonyl azide moiety.[4]

  • 2,4,6-Triisopropylbenzenesulfonyl Chloride (TrisCl): A sterically hindered arylsulfonyl chloride, serving as a non-imidazole comparator.[2]

Structural and Electronic Properties

The reactivity of a sulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom, which is modulated by both electronic and steric effects of its substituents.[5]

Sulfonylating Agent Structure Key Structural Features Predicted Impact on Reactivity
1,2-Dimethylimidazole-4-sulfonyl Chloride (DMISC) [Image of DMISC structure]Imidazole ring, two methyl groups. The imidazole ring is electron-rich and can influence the reactivity of the sulfonyl chloride.[3][5][6]The imidazole moiety can act as a leaving group after the initial sulfonylation, potentially influencing the reaction mechanism and side products. The methyl groups may provide some steric bulk.
Imidazole-1-sulfonyl Azide Hydrochloride [Image of Imidazole-1-sulfonyl Azide Hydrochloride structure]Imidazole ring, sulfonyl azide group. This is not a traditional sulfonyl chloride for sulfonamide formation but a diazo-transfer reagent.[4][7]Primarily used for the conversion of primary amines to azides, a crucial transformation in click chemistry and bioorthogonal labeling.[4]
2,4,6-Triisopropylbenzenesulfonyl Chloride (TrisCl) [Image of TrisCl structure]Benzene ring with three bulky isopropyl groups ortho and para to the sulfonyl chloride.[2]The significant steric hindrance from the isopropyl groups is expected to decrease reactivity with sterically demanding amines and may enhance selectivity for less hindered amines.[2]

Comparative Performance in Sulfonamide Synthesis: A Data-Driven Analysis

Parameter 1,2-Dimethylimidazole-4-sulfonyl Chloride (DMISC) 2,4,6-Triisopropylbenzenesulfonyl Chloride (TrisCl) Key Takeaways for Drug Discovery
Reactivity Generally high reactivity with primary and secondary amines. The imidazole moiety can facilitate the reaction.[3][7]Lower reactivity compared to unhindered sulfonyl chlorides, particularly with sterically hindered amines.[2]DMISC is suitable for a broad range of amines, enabling rapid library synthesis. TrisCl is preferred for selective reactions where chemoselectivity is a concern.
Selectivity May exhibit some selectivity based on the nucleophilicity of the amine.High selectivity for less sterically hindered amines. Can be used to selectively sulfonylate primary amines in the presence of secondary amines.[8]TrisCl offers a significant advantage in complex molecule synthesis where multiple amine functionalities are present.
Stability & Handling Moisture-sensitive and corrosive, requiring storage under inert gas at cool temperatures.[3] The dimethylimidazolesulfonyl (DMIS) derivatives are stable in aqueous solution.[7]A solid with a melting point of 92-94 °C, making it relatively easy to handle.[2]Both reagents require careful handling, but the solid nature of TrisCl may offer some practical advantages in a high-throughput screening (HTS) setting.
Purification of Products Purification is typically straightforward via standard chromatographic techniques.The steric bulk of the triisopropylphenyl group can aid in the crystallization of sulfonamide products, simplifying purification.The potential for easier purification with TrisCl can be a significant advantage in a drug discovery workflow where speed and efficiency are paramount.
Impact on Biological Activity The introduced 1,2-dimethylimidazole moiety can itself contribute to the biological activity of the final compound, acting as a pharmacophore.[3][5][6][9]The bulky, lipophilic triisopropylphenyl group will significantly impact the physicochemical properties of the final molecule, which can be leveraged to modulate solubility and cell permeability.The choice of reagent can be a strategic decision to introduce a specific structural motif that may enhance the desired biological activity or improve pharmacokinetic properties.

Experimental Protocols: A Guide to Practice

The following protocols are provided as a starting point for your own investigations. As with any chemical reaction, optimization of conditions may be necessary for specific substrates.

Protocol 1: General Procedure for Sulfonamide Synthesis using 1,2-Dimethylimidazole-4-sulfonyl Chloride (DMISC)

This protocol is adapted from general procedures for sulfonamide synthesis.[4]

Materials:

  • 1,2-Dimethylimidazole-4-sulfonyl Chloride (DMISC)

  • Primary or secondary amine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the amine (1.0 eq) and TEA (1.5 eq) in DCM (0.1 M) at 0 °C, add a solution of DMISC (1.1 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired sulfonamide.

Protocol 2: Selective Sulfonylation of a Primary Amine in the Presence of a Secondary Amine using 2,4,6-Triisopropylbenzenesulfonyl Chloride (TrisCl)

This protocol is a conceptual example based on the known selectivity of sterically hindered sulfonyl chlorides.

Materials:

  • Substrate containing both a primary and a secondary amine

  • 2,4,6-Triisopropylbenzenesulfonyl Chloride (TrisCl)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the diamine substrate (1.0 eq) in a mixture of DCM and pyridine (4:1, 0.1 M).

  • Cool the solution to 0 °C and add TrisCl (1.05 eq) portion-wise over 10 minutes.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-8 hours, monitoring for the selective formation of the primary sulfonamide by LC-MS.

  • Dilute the reaction mixture with DCM and wash with 1 M HCl (2 x 15 mL) to remove excess pyridine.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography on silica gel.

Visualization of the Decision-Making Workflow

The selection of an appropriate sulfonylating agent is a critical step in the drug discovery workflow. The following diagram illustrates a logical process for making this decision.

Sulfonyl_Chloride_Selection Start Define Synthetic Goal Diversity Rapid Library Synthesis for SAR Exploration Start->Diversity Selectivity Selective Sulfonylation in Complex Molecule Start->Selectivity Properties Introduce Specific Physicochemical Properties Start->Properties Reactivity High Reactivity Needed for Unreactive Amines? Diversity->Reactivity Sterics Steric Hindrance a Key Consideration? Selectivity->Sterics DMISC Consider 1,2-Dimethylimidazole- 4-sulfonyl Chloride (DMISC) Properties->DMISC Introduce Imidazole Moiety TrisCl Consider 2,4,6-Triisopropylbenzene- sulfonyl Chloride (TrisCl) Properties->TrisCl Increase Lipophilicity Reactivity->DMISC Yes Other Evaluate Other Sulfonyl Chlorides (e.g., TsCl, MsCl) Reactivity->Other No Sterics->DMISC No Sterics->TrisCl Yes

Caption: Decision tree for selecting a sulfonylating agent.

Conclusion and Future Perspectives

The choice of a sulfonyl chloride is a nuanced decision that can have profound implications for the success of a drug discovery project. Imidazole sulfonyl chlorides, such as 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC), offer a valuable tool for medicinal chemists, providing a means to introduce the biologically relevant imidazole scaffold directly into lead compounds. Their generally high reactivity makes them well-suited for the rapid construction of diverse sulfonamide libraries.

In contrast, sterically hindered reagents like 2,4,6-triisopropylbenzenesulfonyl chloride (TrisCl) provide a complementary approach, offering enhanced selectivity for less hindered amines. This selectivity is invaluable in the synthesis of complex molecules with multiple nucleophilic sites.

As our understanding of the intricate interactions between small molecules and their biological targets continues to grow, the demand for novel and diverse chemical matter will only increase. The strategic application of a broad palette of sulfonylating agents, including the imidazole-based reagents discussed herein, will be crucial for the continued discovery and development of new medicines. Future work in this area should focus on the development of new imidazole sulfonyl chlorides with tailored reactivity and selectivity profiles, as well as more comprehensive comparative studies to guide their application in drug discovery.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 22). The Role of 1,2-Dimethylimidazole-4-sulfonyl Chloride in Advanced Organic Synthesis.
  • Benchchem.
  • Goddard-Borger, E. D., & Stick, R. V. (2007). An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride. Organic Letters, 9(19), 3797–3800.
  • Kastrikin, N. K., et al. (2014). Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides.
  • Youn, S. W. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213.
  • Hughes, R. M. (2004).
  • Baran, P. S., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Patel, R., et al. (2023). Design and Synthesis of Sulfonamides Derivatives: A Review.
  • ResearchGate. Synthesis of sulfonamides using sulfonyl chloride and a base.
  • Benchchem. A Comparative Guide to Sulfonyl Chlorides in Organic Synthesis: 4-(Chlorosulfonyl)benzoic Acid in Focus.
  • Hughes, R. M. (2004).
  • Li, G., et al. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 72(12), 4584-4586.
  • Hilaris Publisher. (2016, April 24).
  • Prebihalo, L. M., et al. (2012). 1,2-Dimethylimidazole-4-sulfonyl Chloride, a Novel Derivatization Reagent for the Analysis of Phenolic Compounds by Liquid Chromatography Electrospray Tandem Mass Spectrometry: Application to 1-Hydroxypyrene in Human Urine. Journal of the American Society for Mass Spectrometry, 23(7), 1245-1252.
  • Yousif, M. N. M., et al. (2022). Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Mini-Reviews in Organic Chemistry, 19(6), 734-747.
  • Bull, J. A., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society, 144(26), 11654-11660.
  • Maas, A., et al. (2017). 1,2-Dimethylimidazole-4-sulfonyl chloride (DMISC) – a novel derivatization strategy for the analysis of propofol by LC-ESI-MS/MS. Analytical and Bioanalytical Chemistry, 409(6), 1547-1554.
  • Maas, A., et al. (2017). 1,2-Dimethylimidazole-4-sulfonyl chloride (DMISC), a novel derivatization strategy for the analysis of propofol by LC-ESI-MS/MS. PubMed.
  • Al-Ostath, A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Pharmaceuticals, 14(8), 755.
  • Zhang, L., et al. (2014). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal Research Reviews, 34(2), 340-437.
  • Pop, O., & Pop, R. (2026, January 26). Importance and Involvement of Imidazole Structure in Current and Future Therapy. Molecules, 31(3), 694.
  • Pop, O., & Pop, R. (2026, January 26). Importance and Involvement of Imidazole Structure in Current and Future Therapy. MDPI.
  • ResearchGate. Structural study of 2,4,6-triisopropylbenzenesulfonyl chloride.
  • Rahman, M. A., & Islam, M. R. (2025, March 22). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
  • Benchchem. A Comparative Guide to the LC-MS Analysis of Compounds Synthesized with 2,4-Dichlorobenzenesulfonyl Chloride.
  • accessdata.fda.gov. (2014, May 29). 203567Orig1s000.

Sources

Validation

HPLC Method Validation for 2-Chloro-1H-imidazole-5-sulfonyl Chloride Purity: Direct Analysis vs. Pre-Column Derivatization

Introduction & The Analytical Challenge 2-Chloro-1H-imidazole-5-sulfonyl chloride is a highly reactive, versatile building block utilized in the synthesis of advanced pharmaceutical intermediates, particularly sulfonamid...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & The Analytical Challenge

2-Chloro-1H-imidazole-5-sulfonyl chloride is a highly reactive, versatile building block utilized in the synthesis of advanced pharmaceutical intermediates, particularly sulfonamide-based therapeutics[1]. Accurate determination of its purity is a critical quality attribute. However, analyzing sulfonyl chlorides via standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents a fundamental chemical challenge: rapid hydrolysis in aqueous mobile phases.

The Causality of Degradation: Sulfonyl chlorides are potent electrophiles. When exposed to the aqueous environments typical of RP-HPLC mobile phases, they undergo rapid nucleophilic attack by water, hydrolyzing into their corresponding sulfonic acids and releasing hydrochloric acid. This on-column degradation manifests as split peaks, shifting retention times, and severe under-reporting of the active sulfonyl chloride. To achieve reliable quantitation, the analytical method must either kinetically suppress the degradation (Direct Analysis) or chemically neutralize the reactive moiety prior to injection (Pre-column Derivatization).

ChemicalPathway SC 2-Chloro-1H-imidazole- 5-sulfonyl chloride SA Sulfonic Acid Degradant (Poor Retention) SC->SA Direct Analysis (Hydrolysis) Sulfonamide Stable Sulfonamide (Optimal for RP-HPLC) SC->Sulfonamide Pre-column Derivatization Water Aqueous Mobile Phase (H2O) Water->SA Amine Derivatization Agent (Morpholine) Amine->Sulfonamide

Chemical pathways: Hydrolysis during direct analysis vs. stable sulfonamide derivatization.

Comparison of Analytical Strategies

Strategy A: Direct RP-HPLC (Low pH / Sub-ambient)
  • Mechanism: Utilizes highly acidic mobile phases (e.g., 0.1% TFA) and chilled column compartments (10–15°C) to kinetically slow down the hydrolysis reaction.

  • Drawbacks: While eliminating sample preparation, the method suffers from poor intermediate precision. The analyte continues to degrade in the autosampler over time, violating the strict solution stability requirements mandated by regulatory bodies[2].

Strategy B: Pre-Column Derivatization (Amidation)
  • Mechanism: Reacts the sulfonyl chloride with an excess of a secondary amine in an anhydrous solvent to form a highly stable sulfonamide. This approach mirrors industry best practices for highly reactive intermediates, such as those employed for sulfuryl chloride in pharmaceutical manufacturing[3], and aligns with established protocols for acyl chloride derivatization[4].

  • Causality in Reagent Selection: Morpholine, a secondary amine, is specifically selected over primary amines. Primary amines form sulfonamides containing an acidic N-H proton (pKa ~10), which can partially ionize in the mobile phase and cause peak tailing. Morpholine yields a fully substituted, neutral sulfonamide, ensuring optimal interaction with the C18 stationary phase for sharp, symmetrical peaks.

Performance Comparison Summary
ParameterDirect RP-HPLC (Low pH)Pre-Column Derivatization (Morpholine)
Sample Stability < 2 hours (Rapid hydrolysis)> 48 hours (Highly stable)
Peak Shape Tailing, potential peak splittingSharp, Gaussian
Intermediate Precision High variability (RSD > 5%)Excellent (RSD < 1.0%)
Sample Prep Complexity Low (Direct injection)Moderate (1-step derivatization)
Regulatory Suitability High risk of OOS resultsFully ICH Q2(R2) compliant

Experimental Protocol: Pre-Column Derivatization Workflow

This protocol is designed as a self-validating system . To ensure the integrity of the derivatization, the workflow mandates the injection of a Reagent Blank to rule out artifact peaks, and a Conversion Control to guarantee 100% reaction efficiency.

Step 1: Reagent Preparation

  • Derivatization Solution: Prepare a 2.0% (v/v) solution of morpholine in anhydrous acetonitrile (ACN). Note: Anhydrous conditions are critical to prevent competitive hydrolysis before the amidation is complete.

  • Diluent: 100% HPLC-grade Acetonitrile.

Step 2: Sample Preparation

  • Accurately weigh 25.0 mg of 2-chloro-1H-imidazole-5-sulfonyl chloride into a 25 mL volumetric flask.

  • Add 15 mL of the Derivatization Solution. Sonicate for 2 minutes at room temperature to ensure complete dissolution and instantaneous reaction.

  • Dilute to volume with the Diluent and mix well. (Final nominal concentration: ~1.0 mg/mL).

  • Self-Validation Check: Prepare a Reagent Blank using 15 mL Derivatization Solution diluted to 25 mL with Diluent.

Step 3: HPLC Conditions

  • Column: C18, 150 x 4.6 mm, 3 µm (e.g., Waters XBridge or equivalent).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program: 5% B to 95% B over 15 minutes, hold for 3 minutes, re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 230 nm.

  • Injection Volume: 5 µL.

Method Validation Data (ICH Q2(R2) Compliance)

Validation was executed in strict accordance with the[2]. The derivatization method demonstrates superior performance across all critical parameters, proving its suitability for routine quality control.

ValidationWorkflow Start Method Validation ICH Q2(R2) Spec Specificity (No interference) Start->Spec Lin Linearity & Range (R² > 0.999) Start->Lin Acc Accuracy (Spike Recovery) Start->Acc Prec Precision (RSD < 2.0%) Start->Prec LOD LOD / LOQ (S/N Ratio) Start->LOD Report Validated Analytical Procedure Spec->Report Lin->Report Acc->Report Prec->Report LOD->Report

ICH Q2(R2) core validation parameters for robust analytical procedures.

ICH Q2(R2) Validation Summary
Validation ParameterAcceptance CriteriaExperimental Result
Specificity No interference at retention time from blankPass (Resolution > 2.0)
Linearity R² ≥ 0.999 (25% to 150% of target conc.)R² = 0.9998
Accuracy (Recovery) 98.0% - 102.0% across 3 concentration levels99.4% - 100.8%
Repeatability (Precision) RSD ≤ 2.0% (n=6 consecutive injections)RSD = 0.6%
LOD / LOQ S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mL
Solution Stability ± 2.0% change over 48 hours at room temp0.4% deviation at 48 hours

Conclusion

While direct RP-HPLC analysis of 2-chloro-1H-imidazole-5-sulfonyl chloride is theoretically possible under strictly controlled, sub-ambient conditions, it lacks the robustness required for reliable pharmaceutical development. Pre-column derivatization with morpholine transforms the reactive electrophile into a highly stable sulfonamide. This chemically logical approach ensures full compliance with ICH Q2(R2) standards for accuracy, precision, and solution stability, guaranteeing high-integrity analytical data and preventing costly downstream manufacturing failures.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." European Medicines Agency. Available at:[Link]

  • Huang, C., et al. "Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture." ResearchGate, 2021. Available at:[Link]

Sources

Comparative

A Comparative Guide to the LC-MS Validation of 2-Chloro-1H-imidazole-5-sulfonyl Chloride Reaction Products

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative for Novel Imidazole Sulfonamides In the landscape of medicinal chemistry and drug development, the imidazole scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Novel Imidazole Sulfonamides

In the landscape of medicinal chemistry and drug development, the imidazole scaffold remains a cornerstone for the synthesis of novel therapeutic agents. The reactivity of functionalized imidazoles, such as 2-chloro-1H-imidazole-5-sulfonyl chloride, provides a versatile platform for generating diverse libraries of compounds. The reaction of this sulfonyl chloride with primary and secondary amines is a fundamental step in the creation of novel sulfonamides, a class of compounds with a broad spectrum of biological activities.

The successful synthesis of these target molecules is only the first step. Rigorous analytical validation is paramount to confirm the identity and purity of the reaction products, ensuring the reliability of subsequent biological screening and development efforts. Liquid Chromatography-Mass Spectrometry (LC-MS) has become the indispensable tool for this purpose, offering unparalleled sensitivity and selectivity.

This guide provides an in-depth, objective comparison of LC-MS methodologies for the validation of reaction products derived from 2-chloro-1H-imidazole-5-sulfonyl chloride. We will delve into the rationale behind experimental choices, present comparative data, and offer practical, field-proven insights to empower researchers in their analytical workflows.

The Chemistry: Key Reactions and Analytical Challenges

The primary reaction of 2-chloro-1H-imidazole-5-sulfonyl chloride involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide and hydrochloric acid.

A significant analytical challenge in validating these reactions is the inherent instability of the starting material, 2-chloro-1H-imidazole-5-sulfonyl chloride, in the presence of nucleophiles and protic solvents. It readily hydrolyzes to the corresponding sulfonic acid, 2-chloro-1H-imidazole-5-sulfonic acid. This hydrolysis product is often the main impurity in the reaction mixture and must be effectively separated and identified.

LC-MS Validation: A Multi-faceted Approach

A robust LC-MS validation protocol for these reaction products should not only confirm the presence of the desired sulfonamide but also identify and quantify the unreacted starting material, the hydrolysis byproduct, and any other significant impurities.

Chromatographic Separation: The Foundation of Accurate Analysis

The choice of the analytical column and mobile phase is critical for achieving the necessary resolution between the polar sulfonic acid, the moderately polar sulfonamide product, and the potentially less polar starting material.

. Table 1: Comparison of HPLC Columns for the Analysis of 2-chloro-1H-imidazole-5-sulfonamide Derivatives

Column ChemistryParticle Size (µm)Dimensions (mm)AdvantagesDisadvantages
C181.7 - 2.62.1 x 50/100Excellent retention for moderately polar to non-polar compounds; widely available.May show poor retention for the highly polar sulfonic acid byproduct.
PFP (Pentafluorophenyl)1.8 - 3.02.1 x 50/100Enhanced retention for polar and aromatic compounds through multiple interaction modes.Can have different selectivity compared to C18, requiring method redevelopment.
HILIC (Hydrophilic Interaction Liquid Chromatography)1.7 - 3.52.1 x 50/100Superior retention of very polar compounds like the sulfonic acid.Requires high organic mobile phases; potential for different ionization efficiency.

Experimental Protocol: LC Method Development

  • Column Selection: Begin with a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm) as a versatile starting point.

  • Mobile Phase:

    • Aqueous (A): Water with 0.1% formic acid (for positive ion mode) or 10 mM ammonium acetate (for negative ion mode). Formic acid aids in the protonation of the analytes, enhancing their signal in positive ESI.

    • Organic (B): Acetonitrile or Methanol with 0.1% formic acid. Acetonitrile often provides better peak shape and lower backpressure.

  • Gradient Elution: A gradient elution is essential to separate compounds with a range of polarities.

    • Start with a low percentage of organic phase (e.g., 5% B) to retain the polar sulfonic acid.

    • Ramp up to a high percentage of organic phase (e.g., 95% B) to elute the less polar sulfonamide and any remaining starting material.

    • Include a re-equilibration step at the initial conditions.

  • Flow Rate: For a 2.1 mm ID column, a flow rate of 0.3-0.5 mL/min is typical.

  • Column Temperature: Maintain a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

LC_MS_Workflow cluster_synthesis Reaction & Quenching cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Validation Reactant 2-Chloro-1H-imidazole- 5-sulfonyl chloride + Amine Reaction Stir at RT Reactant->Reaction Quench Quench with Water Reaction->Quench Dilution Dilute in Mobile Phase (e.g., 50:50 ACN:H2O) Quench->Dilution Filter Filter (0.22 µm) Dilution->Filter Injection Inject onto LC-MS Filter->Injection Separation Gradient Elution (C18 Column) Injection->Separation Detection MS Detection (ESI+/-) Separation->Detection Peak_ID Peak Identification (m/z and RT) Detection->Peak_ID Confirmation MS/MS Fragmentation Peak_ID->Confirmation Quantification Peak Area Integration Confirmation->Quantification

Caption: Workflow for Synthesis and LC-MS Validation.

Mass Spectrometric Detection: Unveiling Molecular Identities

The mass spectrometer provides the crucial data for confirming the molecular weight of the reaction products and elucidating their structure through fragmentation analysis.

Ionization Source Comparison: ESI vs. APCI

  • Electrospray Ionization (ESI): This is the most common and generally preferred method for sulfonamides. It is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ in positive mode or the deprotonated molecule [M-H]⁻ in negative mode with minimal fragmentation in the source. ESI is well-suited for the polar to moderately polar compounds in this analysis.[1]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is more suitable for less polar and more volatile compounds. While it can be more efficient for some sulfonamides, ESI is generally the better starting point for the compounds of interest here due to their polarity.[1]

Experimental Protocol: MS Method Development

  • Ionization Mode:

    • Positive Ion Mode (ESI+): This mode is generally preferred for sulfonamides as the nitrogen atoms in the imidazole ring and the sulfonamide linkage are readily protonated. Expect to see the [M+H]⁺ ion.

    • Negative Ion Mode (ESI-): This mode can also be effective, particularly for the sulfonic acid byproduct, which will readily deprotonate to form the [M-H]⁻ ion.

  • Full Scan Analysis: Initially, perform a full scan analysis (e.g., m/z 100-1000) to identify the molecular ions of all components in the reaction mixture.

  • MS/MS Fragmentation (Product Ion Scan): To confirm the structure of the desired product, perform a product ion scan on the [M+H]⁺ of the suspected sulfonamide. The fragmentation pattern will provide characteristic structural information.

Expected Fragmentation of 2-chloro-1H-imidazole-5-sulfonamides

The fragmentation of sulfonamides in MS/MS is well-characterized and provides a wealth of structural information. For a generic product of 2-chloro-1H-imidazole-5-sulfonyl chloride with an amine (R-NH₂), the following fragmentation pathways are expected in positive ion mode:

Fragmentation_Pathway Parent [M+H]⁺ (Protonated Sulfonamide) Fragment1 [M+H - SO₂]⁺ (Loss of Sulfur Dioxide) Parent->Fragment1 Fragment2 [2-chloro-1H-imidazolyl]⁺ Parent->Fragment2 Fragment3 [R-NH₂ + H]⁺ (Protonated Amine) Parent->Fragment3 Fragment4 [C₃H₂ClN₂SO₂]⁺ Parent->Fragment4

Caption: Expected MS/MS Fragmentation Pathways.

  • Loss of SO₂: A common fragmentation pathway for sulfonamides is the neutral loss of sulfur dioxide (SO₂).

  • Cleavage of the S-N bond: This will result in the formation of a fragment corresponding to the protonated amine used in the reaction.

  • Cleavage of the Imidazole-S bond: This will generate a fragment corresponding to the 2-chloro-1H-imidazole moiety.

. Table 2: Expected m/z Values for Key Analytes and Fragments (Positive ESI)

CompoundStructureExpected [M+H]⁺Key Fragment Ions (m/z)
Starting Material 2-chloro-1H-imidazole-5-sulfonyl chlorideN/A (highly reactive)Hydrolyzes rapidly in mobile phase
Hydrolysis Product 2-chloro-1H-imidazole-5-sulfonic acid182.96119.00, 91.02
Product w/ Benzylamine N-benzyl-2-chloro-1H-imidazole-5-sulfonamide272.03208.00, 106.07, 91.05
Product w/ Morpholine 4-((2-chloro-1H-imidazol-5-yl)sulfonyl)morpholine252.01187.98, 86.06

Alternative Validation Techniques: A Comparative Overview

While LC-MS is the gold standard for this application, other techniques can provide complementary information.

. Table 3: Comparison of Analytical Techniques for Product Validation

TechniqueInformation ProvidedAdvantagesDisadvantages
LC-MS Molecular Weight, Structure (via MS/MS), Purity, QuantityHigh sensitivity and selectivity; suitable for complex mixtures.Destructive technique; may not distinguish isomers without careful chromatography.
NMR Spectroscopy Detailed structural information, including connectivity and stereochemistry.Non-destructive; provides unambiguous structural elucidation.Lower sensitivity than MS; requires pure samples for clear spectra; not ideal for complex mixtures.
GC-MS Molecular Weight, Structure (for volatile compounds)Excellent for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds like sulfonamides without derivatization.

Troubleshooting Common LC-MS Issues

IssuePotential CauseRecommended Solution
No peak for desired product - Reaction failure- Product instability- Inappropriate ionization mode- Confirm reaction completion by TLC or another method.- Check for degradation in the autosampler.- Analyze in both positive and negative ion modes.
High abundance of sulfonic acid peak - Incomplete reaction- Hydrolysis of starting material or product- Optimize reaction conditions (time, temperature, stoichiometry).- Ensure anhydrous conditions during the reaction.- Minimize time in aqueous sample diluents.
Poor peak shape - Column overload- Inappropriate mobile phase- Dilute the sample.- Optimize the mobile phase composition and gradient.
Signal suppression - Matrix effects from reaction buffer or salts- Perform a simple sample cleanup (e.g., solid-phase extraction).- Dilute the sample.

Conclusion: A Robust Framework for Confident Validation

The successful development of novel drug candidates hinges on the foundation of reliable and accurate analytical data. The LC-MS methodologies outlined in this guide provide a comprehensive framework for the validation of reaction products derived from 2-chloro-1H-imidazole-5-sulfonyl chloride. By understanding the principles of chromatographic separation, mass spectrometric detection, and potential analytical pitfalls, researchers can confidently confirm the identity and purity of their synthesized compounds. This robust analytical validation is not merely a quality control step; it is an essential driver of efficiency and success in the drug discovery pipeline.

References

  • Comparison of ESI and APCI Sources in Q-TOF Mass Spectrometer in Photodegradation Study of Selected Psychotropic Drugs. (2016). AKJournals. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-chloro-1H-imidazole-5-sulfonyl chloride proper disposal procedures

Comprehensive Guide to the Safe Handling and Disposal of 2-Chloro-1H-imidazole-5-sulfonyl Chloride As a Senior Application Scientist, establishing rigorous, self-validating safety protocols is paramount when handling hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to the Safe Handling and Disposal of 2-Chloro-1H-imidazole-5-sulfonyl Chloride

As a Senior Application Scientist, establishing rigorous, self-validating safety protocols is paramount when handling highly reactive electrophiles. 2-Chloro-1H-imidazole-5-sulfonyl chloride is a versatile heterocyclic building block used extensively in drug development and synthetic organic chemistry. However, like all sulfonyl chlorides, it presents significant laboratory hazards due to its extreme reactivity with nucleophiles, particularly water[1][2].

This guide provides the authoritative, step-by-step operational and disposal plans required to safely quench and manage this compound, ensuring compliance with professional laboratory safety standards.

Mechanistic Causality: Understanding the Hazard Profile

Before executing a disposal protocol, one must understand the underlying chemistry. Sulfonyl chlorides are highly moisture-sensitive. Upon exposure to water, they undergo a rapid, exothermic hydrolysis reaction, yielding the corresponding sulfonic acid (in this case, 2-chloro-1H-imidazole-5-sulfonic acid) and corrosive hydrogen chloride (HCl) gas[1][2].

If unreacted 2-chloro-1H-imidazole-5-sulfonyl chloride is disposed of improperly (e.g., poured down a drain or mixed directly with aqueous waste), the sudden exothermic hydrolysis can cause thermal runaway, violent splattering, and the rapid pressurization of closed containers due to the release of acidic gases[3]. Therefore, the disposal strategy relies on controlled solvolysis/hydrolysis using a weak, aqueous base under strict thermal regulation[2].

Quantitative Safety & Operational Requirements

To mitigate the risks of chemical burns, inhalation of acidic vapors, and uncontrolled exotherms, strict adherence to the following operational parameters is required[2][4].

ParameterSpecification / RequirementScientific Rationale
Engineering Controls Certified Chemical Fume HoodCaptures evolved HCl and CO2​ gases during the quenching process[2][4].
Primary PPE Nitrile gloves (double-gloved), splash goggles, face shield, FR lab coatProtects against corrosive splashes and potential localized over-pressurization[2].
Quenching Agent Saturated Aqueous NaHCO3​ A weak base neutralizes HCl as it forms, driving the hydrolysis to completion while buffering the solution[2][3].
Stoichiometry 5 to 10 Molar Equivalents of BaseEnsures complete neutralization of both the resulting sulfonic acid and the stoichiometric HCl byproduct[2].
Thermal Control 0 °C to 5 °C (Ice-Water Bath)Dissipates the heat of hydrolysis, preventing solvent boiling and violent splattering[3].

Step-by-Step Quenching and Disposal Protocol

This protocol is designed as a self-validating system. The cessation of gas evolution and the stabilization of the system's pH serve as intrinsic indicators of a successful quench[3].

Phase 1: Preparation

  • Calculate Base Requirement: Determine the molar quantity of 2-chloro-1H-imidazole-5-sulfonyl chloride to be disposed of. Calculate the volume of saturated aqueous sodium bicarbonate ( NaHCO3​ ) required to provide at least a 5-fold molar excess[2].

  • Setup: In a well-ventilated fume hood, place a wide-mouth beaker or Erlenmeyer flask containing the calculated volume of saturated NaHCO3​ solution into an ice-water bath. Place the setup on a magnetic stir plate and begin vigorous stirring[2][3].

  • Dilution (Critical Step): Do not add the solid or neat reactive liquid directly to the aqueous base, as this can cause clumping and delayed, violent localized reactions. Instead, dissolve the 2-chloro-1H-imidazole-5-sulfonyl chloride waste in a minimal volume of a dry, non-reactive, water-miscible solvent (e.g., acetone or tetrahydrofuran)[3].

Phase 2: Controlled Quenching 4. Addition: Using an addition funnel or a pipette (depending on scale), add the diluted sulfonyl chloride solution dropwise to the vigorously stirred, cold NaHCO3​ solution[2][4]. 5. Observation: You will observe immediate effervescence. This is carbon dioxide ( CO2​ ) gas evolving as the base neutralizes the generated HCl and sulfonic acid ( H++HCO3−​→H2​O+CO2​↑ )[3]. 6. Thermal Regulation: Monitor the internal temperature. If the temperature rises above 15 °C, pause the addition until the ice bath cools the mixture back to 0-5 °C[4].

Phase 3: Validation and Final Disposal 7. Validation: Once the addition is complete, continue stirring the mixture in the ice bath for 30 minutes, then allow it to slowly warm to room temperature. The quench is validated as complete when the addition of a few drops of water or base yields no further gas evolution, and the solution pH tests basic (pH 8-9) using indicator paper[3][5]. 8. Waste Segregation: The resulting mixture now contains the neutralized, water-soluble sodium salt of 2-chloro-1H-imidazole-5-sulfonic acid, sodium chloride, and residual solvent. Transfer this mixture to a designated, properly labeled Aqueous Hazardous Waste container[6]. Note: Ensure the waste container is vented or loosely capped initially to account for any residual CO2​ off-gassing.

Process Visualization

G Start Identify 2-Chloro-1H-imidazole-5- sulfonyl chloride Waste PPE Don PPE & Setup Fume Hood Start->PPE Prep Prepare 5-10 eq. Sat. NaHCO3(aq) PPE->Prep Cool Cool Base to 0-5 °C (Ice Bath) Prep->Cool Dilute Dilute Waste in Inert Solvent (e.g., Acetone/THF) Cool->Dilute Add Dropwise Addition to Stirred Base Dilute->Add Monitor Monitor Temp (<15 °C) & CO2 Add->Monitor Check Gas Evolution Ceased? pH > 7? Monitor->Check Check->Add No (Continue Stirring/Base) Dispose Transfer to Aqueous Hazardous Waste Stream Check->Dispose Yes (Quench Validated)

Figure 1: Standard operating procedure workflow for the safe quenching and disposal of reactive sulfonyl chlorides.

Sources

Handling

Personal protective equipment for handling 2-chloro-1H-imidazole-5-sulfonyl chloride

The handling of highly reactive electrophilic reagents such as 2-chloro-1H-imidazole-5-sulfonyl chloride requires a rigorous, systems-based approach to laboratory safety. As a sulfonyl chloride building block frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

The handling of highly reactive electrophilic reagents such as 2-chloro-1H-imidazole-5-sulfonyl chloride requires a rigorous, systems-based approach to laboratory safety. As a sulfonyl chloride building block frequently utilized in drug development and organic synthesis, this compound presents severe corrosive hazards and acute moisture sensitivity[1][2].

The following guide provides a comprehensive operational and logistical framework for researchers to safely handle, process, and dispose of this material, ensuring that every safety protocol acts as a self-validating system.

Chemical Profile & Causality of Hazards

To design an effective safety protocol, one must first understand the mechanistic causality of the chemical's hazards. 2-Chloro-1H-imidazole-5-sulfonyl chloride features a highly electrophilic sulfonyl chloride group. When exposed to ambient moisture or aqueous environments, it undergoes rapid, exothermic hydrolysis. This nucleophilic attack by water cleaves the sulfur-chlorine bond, generating the corresponding sulfonic acid and releasing corrosive hydrogen chloride (HCl) gas[2].

Consequently, the primary operational risks are severe tissue corrosion (from both the parent compound and the HCl byproduct) and pressurization of sealed containers if moisture is inadvertently introduced[3].

Table 1: Quantitative Hazard and Logistical Data

ParameterSpecificationOperational Implication
Chemical Name 2-Chloro-1H-imidazole-5-sulfonyl chlorideTarget analyte for PPE selection.
CAS Number 2839156-62-4Use for exact SDS and inventory tracking[1].
GHS Classification Class 8 (Corrosive)Dictates storage in corrosive-resistant cabinets[4].
Hazard Statements H314: Causes severe skin burns and eye damageMandates full-coverage, chemical-resistant PPE[5].
Storage Conditions Inert atmosphere, 2-8°C or -20°CRequires argon/nitrogen backfilling after every use[6].
Water Reactivity High (Releases HCl gas)Absolute prohibition of aqueous cleanup methods[2].

The Self-Validating PPE System

Personal Protective Equipment (PPE) must not be viewed as a static list, but as a layered, self-validating system where the failure of one layer is immediately detectable and mitigated by the next.

  • Respiratory & Environmental Isolation:

    • Protocol: All operations must be conducted within a certified, continuously monitored chemical fume hood with a face velocity of 80–100 fpm.

    • Causality: The fume hood provides the primary barrier against aerosolized dust and evolved HCl gas. If the hood's airflow alarm triggers, the operation must immediately cease. For large-scale operations or spill cleanups where ventilation is compromised, a NIOSH-approved full-face respirator equipped with acid gas/P100 cartridges is mandatory[2][5].

  • Ocular Protection:

    • Protocol: Unvented chemical splash goggles paired with an 8-inch polycarbonate face shield.

    • Causality: Safety glasses are insufficient. The face shield protects against pressurized bursts (e.g., if a moisture-contaminated reagent bottle is opened), while the unvented goggles prevent HCl vapors from dissolving in the moisture of the eyes to form hydrochloric acid[2].

  • Dermal & Hand Protection (Double-Gloving):

    • Protocol: Wear a flame-resistant (FR) lab coat, a chemical-resistant apron (e.g., Neoprene), and utilize a double-gloving technique. The inner glove should be standard nitrile (4-6 mil), and the outer glove should be heavy-duty neoprene or butyl rubber.

    • Causality: Sulfonyl chlorides can rapidly degrade thin latex or standard nitrile upon extended contact. The double-glove system is self-validating: if the outer heavy-duty glove shows signs of degradation or contamination, the user can safely remove it while the inner glove maintains the dermal barrier during the doffing process[5].

Operational Workflow: Step-by-Step Methodology

The following protocol ensures that the handling of 2-chloro-1H-imidazole-5-sulfonyl chloride minimizes ambient moisture exposure and protects the operator.

Step 1: Environmental Preparation

  • Purge the chemical fume hood of all unnecessary equipment to ensure unobstructed laminar airflow.

  • Establish an inert gas line (Argon or dry Nitrogen) equipped with a drying tube (e.g., Drierite) to prevent moisture introduction during purging.

  • Prepare a secondary containment tray lined with dry, inert absorbent material (e.g., dry sand or vermiculite) to catch immediate micro-spills[7].

Step 2: Reagent Transfer (Schlenk/Dry Techniques)

  • Remove the reagent from cold storage and allow it to equilibrate to room temperature within a desiccator before opening. Causality: Opening a cold bottle causes immediate condensation of atmospheric moisture into the reagent, ruining the chemical and generating pressure.

  • Once equilibrated, transfer the sealed bottle to the fume hood.

  • Open the container strictly under a blanket of inert gas.

  • Use oven-dried, non-sparking spatulas for solid transfer[5]. Weigh the material rapidly into a pre-dried, tared reaction vessel.

Step 3: Post-Transfer Securing

  • Immediately flush the headspace of the stock reagent bottle with Argon/Nitrogen for 30-60 seconds.

  • Seal tightly, wrap the cap with Parafilm to prevent moisture ingress, and return to cold storage[6].

Disposal and Spill Decontamination Plan

Improper disposal of sulfonyl chlorides poses severe risks to facility plumbing and personnel due to violent hydrolysis.

Spill Response Protocol:

  • Evacuate & Isolate: If a spill occurs outside the hood, evacuate the immediate area.

  • Containment: Do NOT use water or wet methods[7]. Cover the spill completely with dry lime, dry sand, or soda ash. Causality: Soda ash (sodium carbonate) acts as a mild, dry neutralizing agent for the evolved acid without providing the bulk water that drives violent exothermic hydrolysis.

  • Collection: Use non-sparking tools to sweep the absorbed mixture into a dry, heavy-duty polyethylene hazardous waste bucket. Seal tightly[5].

Routine Waste Disposal:

  • Segregation: Never mix sulfonyl chloride waste with aqueous waste streams, alcohols, or amines in a closed container, as this will cause exothermic reactions and potential container rupture[7].

  • Packaging: Collect all contaminated consumables (weighing boats, spatulas, outer gloves) and residual chemical in a dedicated, dry, corrosive-resistant container with a resistant inner liner[5].

  • Manifesting: Label strictly as "Hazardous Waste: Corrosive Solid, Water-Reactive" and transfer to a licensed hazardous waste disposal facility in accordance with EPA/local regulations[3].

Operational Logic Visualization

G Start Phase 1: Preparation Verify Fume Hood & Inert Gas Line Equilibrate Phase 2: Thermal Equilibration Warm to RT in Desiccator Start->Equilibrate PPE Phase 3: Barrier Protection Don Double Gloves, Goggles, Shield Equilibrate->PPE Transfer Phase 4: Material Transfer Execute under Argon/N2 Blanket PPE->Transfer Waste Phase 5: Waste Segregation Isolate in Dry, Corrosive-Resistant Bin Transfer->Waste Disposal Phase 6: Final Disposal Transfer to Licensed Facility Waste->Disposal

Workflow logic for the safe handling and disposal of moisture-sensitive sulfonyl chlorides.

References

  • New Jersey Department of Health. "BENZENE SULFONYL CHLORIDE HAZARD SUMMARY". nj.gov. Available at: [Link]

  • Fisher Scientific. "SAFETY DATA SHEET - Fisher Scientific". fishersci.co.uk. Available at: [Link]

Sources

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